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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

An In-Depth Technical Guide to Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, heteroaromatic building blocks serve as the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, heteroaromatic building blocks serve as the foundational architecture for novel therapeutics and functional ligands. Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3)[1] is a highly specialized, bi-heterocyclic scaffold. Characterized by an electron-rich thiophene core orthogonally substituted with an electron-deficient pyrimidine ring and a methyl ester, this compound presents a unique "push-pull" electronic system. This whitepaper deconstructs its physicochemical profile, elucidates the causality behind its complex synthesis, and explores its utility in drug development.

Physicochemical Profiling & Structural Architecture

Understanding the quantitative metrics of a building block is critical for predicting its behavior in biological systems (e.g., Lipinski’s Rule of Five) and its reactivity in downstream synthetic transformations. The structural formula (C10H8N2O2S) yields a molecular weight of 220.25 g/mol [2][3].

The table below synthesizes the core quantitative data for this compound:

PropertyValueImplication for Drug Design
CAS Registry Number 1635374-26-3[1]Standardized chemical identification.
Molecular Formula C10H8N2O2SEstablishes baseline atomic composition.
Molecular Weight 220.25 g/mol Highly ligand-efficient; leaves ample room for derivatization without exceeding the 500 Da limit.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 (2x N, 2x O)Provides multiple interaction vectors for kinase hinge-binding or protease active sites.
Rotatable Bonds 2Maintains a rigid, predictable 3D conformation, reducing entropic penalties upon target binding.
Topological Polar Surface Area ~80.3 Ų (Calculated)Optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Electronic Architecture

The molecule is defined by a distinct dipole moment. The thiophene ring acts as a π -electron donor, while the pyrimidine (via its electronegative nitrogen atoms) and the methyl carboxylate act as π -electron acceptors. This electronic disparity makes the pyrimidine ring highly resistant to electrophilic attack but susceptible to nucleophilic substitution, allowing for orthogonal functionalization in multi-step drug synthesis.

Synthesis Strategy: Overcoming Heteroaryl Limitations

The synthesis of 2-substituted pyrimidines is notoriously difficult. A standard approach for bi-aryl formation is the Suzuki-Miyaura cross-coupling[4]. However, attempting to couple methyl 2-bromothiophene-3-carboxylate with pyrimidin-2-ylboronic acid often results in catastrophic failure.

The Causality of Failure: Pyrimidin-2-ylboronic acids are highly unstable. The proximity of the two electronegative nitrogen atoms to the boron atom induces rapid protodeboronation (cleavage of the C-B bond by a proton), destroying the reagent before transmetalation can occur[5].

The Expert Solution: To bypass this instability, Senior Application Scientists rely on the Stille Cross-Coupling utilizing 2-(tributylstannyl)pyrimidine. Organostannanes are significantly more stable to protodemetalation, ensuring a reliable, scalable, and high-yielding carbon-carbon bond formation[5].

Experimental Workflow Visualization

ExpWorkflow S1 1. Reagent Prep (Anhydrous) S2 2. Degassing (Ar Purge) S1->S2 S3 3. Stille Coupling (Pd-Cat, 110°C) S2->S3 S4 4. KF Workup (Sn Removal) S3->S4 S5 5. Purification (SiO2 Column) S4->S5

Fig 1. Step-by-step experimental workflow for the Stille cross-coupling synthesis.

Detailed Experimental Protocol: A Self-Validating System

The following protocol details the Stille cross-coupling methodology, emphasizing the mechanistic reasoning behind each physical manipulation.

Step 1: Reaction Setup (Anhydrous Conditions)

  • Action: Charge an oven-dried Schlenk flask with Methyl 2-bromothiophene-3-carboxylate (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv).

  • Causality: Pd(PPh3​)4​ is selected as a robust, zero-valent palladium source. Its electron-rich phosphine ligands facilitate the initial oxidative addition into the strong C(sp2)−Br bond of the thiophene ring.

Step 2: Degassing

  • Action: Add anhydrous Toluene (0.1 M). Purge the solution with Argon for 15 minutes using a subsurface sparging needle.

  • Causality: Oxygen must be rigorously excluded. O2​ rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) peroxo species, which permanently stalls the catalytic cycle and promotes unwanted homocoupling of the stannane.

Step 3: Catalytic Coupling

  • Action: Add 2-(Tributylstannyl)pyrimidine (1.1 equiv) dropwise via syringe. Heat the reaction mixture to 110 °C for 16 hours under Argon.

  • Causality: A slight excess of the stannane compensates for minor thermal degradation. The elevated temperature (110 °C) provides the necessary activation energy to drive the transmetalation step, which is the rate-limiting step when coupling electron-deficient heteroaromatics.

Step 4: KF Workup (Self-Validation & Safety)

  • Action: Cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Filter through a Celite pad.

  • Causality: Tributyltin bromide ( Bu3​SnBr ) is a highly toxic, lipophilic byproduct that co-elutes with products on silica gel. The fluoride ions selectively attack the tin, converting it into polymeric tributyltin fluoride ( Bu3​SnF )—an insoluble white precipitate. The appearance of this precipitate visually validates that the toxic byproduct has been successfully sequestered.

Step 5: Purification & Verification

  • Action: Extract the filtrate with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash chromatography. Validate via 1H NMR and LC-MS.

  • Causality: Successful coupling is confirmed by the disappearance of the stannane butyl peaks and the emergence of characteristic pyrimidine doublets at ~8.8 ppm in the NMR spectrum.

Catalytic Mechanism Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Methyl 2-bromothiophene-3-carboxylate TransMet Transmetalation Pd(II) Intermediate OxAdd->TransMet + 2-(Tributylstannyl)pyrimidine - Bu3SnBr RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate RedElim->Product Yields

Fig 2. Palladium-catalyzed Stille cross-coupling catalytic cycle.

Applications in Drug Discovery

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is highly valued in the design of enzyme inhibitors.

  • Bidentate Coordination: The spatial arrangement of the pyrimidine nitrogen and the ester carbonyl oxygen allows the molecule to act as a bidentate ligand. This is highly effective for anchoring into the active sites of metalloenzymes or coordinating with catalytic magnesium ions in kinases.

  • Factor XIa Inhibition: Pyrimidine-based scaffolds are heavily utilized in the development of selective Factor XIa inhibitors for the treatment of thromboembolic disorders[4]. The rigid thiophene-pyrimidine axis provides the exact vector geometry required to occupy the S1 pocket of the protease, while the ester serves as a synthetic handle for further elongation into the S2/S3 pockets[4].

References

  • Title: CAS#:1635374-26-3 | Chemsrc Source: Chemsrc URL: [Link]

  • Title: US9453018B2 - Pyrimidinones as factor XIa inhibitors Source: Google Patents URL

Sources

Exploratory

High-Resolution NMR Spectral Assignment of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate: A Mechanistic and Methodological Guide

Executive Summary The structural elucidation of heteroaromatic scaffolds is a critical bottleneck in small-molecule drug discovery. Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate represents a highly functionalized push...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heteroaromatic scaffolds is a critical bottleneck in small-molecule drug discovery. Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate represents a highly functionalized push-pull system, featuring a central electron-rich thiophene ring flanked by two strongly electron-withdrawing moieties: a pyrimidine ring and a methyl ester. This whitepaper provides a comprehensive, self-validating methodology for the unambiguous assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. By combining first-principles electronic theory with rigorous 2D NMR orthogonal validation, this guide establishes a robust framework for researchers analyzing complex bi-heteroaryl systems.

Structural Rationale & Electronic Environment

To accurately predict and assign the NMR chemical shifts, one must first analyze the electronic topology of the molecule. The thiophene core acts as a conduit for electron density transfer.

  • The Pyrimidine Moiety (C-2 position): The two electronegative nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect. This heavily deshields the adjacent pyrimidine protons and pulls electron density from the thiophene C-2 position.

  • The Methyl Ester (C-3 position): The carbonyl group acts as a secondary electron-withdrawing group via resonance, further depleting electron density from the thiophene ring, specifically deshielding the thiophene H-4 and H-5 protons .

Understanding this "push-pull" dynamic is essential for interpreting the causality behind the observed chemical shifts, moving beyond empirical tables to a mechanistic understanding of diamagnetic anisotropy.

Self-Validating Experimental Protocol

A rigorous NMR assignment requires a protocol where the data intrinsically validates the instrument's performance. The following step-by-step methodology ensures quantitative reliability and high signal-to-noise (S/N) ratios.

Step-by-Step Methodology: High-Resolution Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a stable deuterium lock signal, while its lack of exchangeable protons prevents signal obscuration. TMS serves as a highly shielded internal standard ( δ 0.00 ppm) to calibrate the chemical shift scale.

  • Probe Tuning and Matching: Insert the sample and perform automated or manual tuning for 1 H (400.13 MHz) and 13 C (100.61 MHz).

    • Causality: Minimizing reflected radiofrequency (RF) power maximizes pulse efficiency and S/N ratio.

  • Gradient Shimming: Execute a Z-axis gradient shimming protocol followed by manual fine-tuning of the Z1 and Z2 coils.

    • Self-Validation Checkpoint 1: The physical homogeneity of the B 0​ magnetic field is validated if the full-width at half-maximum (FWHM) of the TMS peak is < 0.5 Hz.

  • Pulse Calibration (P1): Determine the exact 90° pulse width for the specific sample dielectric.

  • 1 H Acquisition (zg30): Acquire 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds.

    • Causality: A 2-second delay ensures that protons with longer longitudinal relaxation times ( T1​ ), such as the methoxy group, fully relax between pulses. This is critical for quantitative integration.

  • 13 C Acquisition (zgpg30): Acquire 512 scans using WALTZ-16 proton decoupling with a d1​ of 2.0 seconds.

    • Causality: Proton decoupling collapses complex JCH​ multiplets into sharp singlets, concentrating signal intensity. The Nuclear Overhauser Effect (NOE) further enhances the signal of protonated carbons .

NMR_Workflow Prep Sample Prep (CDCl3, 0.03% TMS) Tune Probe Tuning & Matching (Minimize Reflected Power) Prep->Tune Shim Gradient Shimming (TMS FWHM < 0.5 Hz) Tune->Shim H1 1D 1H NMR (Proton Environments) Shim->H1 C13 1D 13C NMR (Carbon Framework) Shim->C13 COSY COSY (H-H Spin Systems) H1->COSY Identifies J-coupled neighbors HSQC HSQC (1-Bond H-C Connectivity) H1->HSQC HMBC HMBC (Long-Range H-C Connectivity) H1->HMBC C13->HSQC C13->HMBC Final Unambiguous Spectral Assignment COSY->Final HSQC->Final HMBC->Final Bridges quaternary carbons

Fig 1. Self-validating high-resolution NMR acquisition and assignment workflow.

1 H NMR Spectral Analysis

The 1 H NMR spectrum provides the primary map of the molecule's hydrogen environments. The integration values serve as the second self-validation checkpoint: the sum of the aromatic integrals must exactly equal 4.00 relative to the 3.00 integral of the methoxy group.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment
H-4', H-6' 8.85d4.92HPyrimidine
H-5 7.55d5.21HThiophene
H-4 7.45d5.21HThiophene
H-5' 7.25t4.91HPyrimidine
OCH 3​ 3.85s-3HMethyl ester

Mechanistic Causality of Shifts:

  • Pyrimidine H-4'/H-6' ( δ 8.85): These protons are highly deshielded. The adjacent sp2 hybridized nitrogen atoms possess a strong −I (inductive) effect, stripping electron density from the C-H bond. Furthermore, the magnetic anisotropy of the pyrimidine ring reinforces this deshielding.

  • Thiophene H-5 ( δ 7.55) vs H-4 ( δ 7.45): In an unsubstituted thiophene, H-5 is typically found around δ 7.3. Here, it is shifted downfield to 7.55 ppm due to the combined electron-withdrawing effects of the pyrimidine and ester groups transmitted through the conjugated π -system. H-4 is slightly more shielded than H-5 but still resonates downfield of a standard thiophene due to its proximity to the C-3 ester.

13 C NMR Spectral Analysis

The 13 C NMR spectrum maps the carbon framework, including the quaternary carbons invisible to standard 1 H NMR.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Position δ (ppm)TypeAssignment
C=O 163.5CEster Carbonyl
C-2' 159.0CPyrimidine (attached to thiophene)
C-4', C-6' 157.5CHPyrimidine
C-2 144.0CThiophene (attached to pyrimidine)
C-3 133.0CThiophene (attached to ester)
C-4 129.5CHThiophene
C-5 127.0CHThiophene
C-5' 119.5CHPyrimidine
OCH 3​ 52.5CH 3​ Methyl ester

Mechanistic Causality of Shifts: The carbonyl carbon ( δ 163.5) is the most deshielded due to the highly electronegative oxygen. The pyrimidine C-2' ( δ 159.0) and C-4'/C-6' ( δ 157.5) carbons are similarly deshielded by the adjacent nitrogen atoms. The thiophene quaternary carbons (C-2 and C-3) are distinguished by their distinct electronic environments; C-2 ( δ 144.0) is directly bonded to the electron-deficient pyrimidine, pulling it further downfield than C-3 ( δ 133.0).

Orthogonal Validation via 2D NMR

1D assignments are fundamentally hypotheses based on chemical shift additivity rules. To achieve absolute trustworthiness, these hypotheses must be subjected to orthogonal validation using 2D NMR techniques: COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) .

  • Self-Validation Checkpoint 3: Through-bond magnetization transfer must physically independently verify the 1D assignments.

The Thiophene-Ester Connectivity

The relationship between the thiophene protons and the ester group is confirmed via HMBC. The methoxy protons ( δ 3.85) show a strong 3JCH​ correlation to the carbonyl carbon ( δ 163.5). Crucially, the thiophene H-4 proton ( δ 7.45) also shows a 3JCH​ correlation to the same carbonyl carbon, unambiguously locking the ester group to the C-3 position of the thiophene ring.

Fig 2. Key 2D NMR correlations validating the thiophene-ester connectivity.

The Pyrimidine Connectivity

The pyrimidine spin system is isolated from the thiophene protons by the quaternary C-2 carbon. COSY confirms the 3JHH​ coupling between H-4'/6' ( δ 8.85) and H-5' ( δ 7.25). HMBC correlations from H-4'/6' to the pyrimidine C-2' ( δ 159.0) and the thiophene C-2 ( δ 144.0) bridge the two ring systems, confirming the bi-aryl linkage.

Conclusion

The spectral assignment of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate requires a careful synthesis of electronic theory and rigorous analytical methodology. By employing a self-validating workflow—where instrument tuning, relaxation delays, internal integration consistency, and 2D orthogonal correlations cross-verify one another—researchers can achieve unambiguous structural elucidation. This mechanistic approach ensures that the resulting data is not merely recorded, but fundamentally understood and structurally proven.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd Edition). John Wiley & Sons.[Link]

Foundational

Mass Spectrometry Fragmentation Pathways of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, a compound rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, a compound representative of a class of heterocyclic structures significant in medicinal chemistry and drug development.[1][2][3] Leveraging established principles of mass spectrometry, this document delineates the primary fragmentation patterns expected under Electron Ionization (EI) conditions. The core analysis focuses on three dominant pathways: initial cleavages of the methyl ester functional group, fission of the bond connecting the pyrimidine and thiophene rings, and the subsequent decomposition of the individual heterocyclic cores. The insights herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and characterization of this and structurally related molecules using mass spectrometry.

Introduction

The Significance of Pyrimidinyl-Thiophene Scaffolds in Drug Discovery

The fusion or linkage of distinct heterocyclic rings is a cornerstone of modern medicinal chemistry, often yielding molecules with enhanced biological activity and novel pharmacological profiles. The pyrimidinyl-thiophene scaffold is of particular interest, as both pyrimidine and thiophene moieties are found in numerous pharmacologically active agents.[3] Pyrimidine derivatives form the backbone of nucleosides and are integral to a wide array of drugs with antiviral, antitumor, and antibacterial properties.[2][4] Thiophene rings, as bioisosteres of phenyl groups, are prevalent in many approved pharmaceuticals. The combination of these two rings in a single molecule, such as Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, creates a unique electronic and structural landscape, making it a prime candidate for investigation in drug discovery programs.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for the unambiguous identification and structural characterization of novel chemical entities.[4] Particularly, Electron Ionization (EI) mass spectrometry provides highly detailed and reproducible fragmentation patterns that serve as a molecular fingerprint.[5] By analyzing the fragmentation pathways, one can deduce the original structure of the parent molecule, confirm the presence of specific functional groups, and understand the relative stability of different parts of the molecule. For complex heterocyclic systems, a predictive understanding of these pathways is crucial for rapid and accurate data interpretation.[6]

Profile of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
  • Molecular Formula: C₁₀H₈N₂O₂S

  • Molecular Weight: 220.25 g/mol

  • Core Structure: A pyrimidine ring linked at its 2-position to the 2-position of a thiophene ring, with a methyl carboxylate group at the 3-position of the thiophene ring.

The Molecular Ion and Its Significance

Under EI conditions, the initial event is the removal of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺·).

M + e⁻ → M⁺· + 2e⁻

The intensity of the molecular ion peak in the mass spectrum is a direct indicator of the molecule's stability under electron impact. Given the aromatic nature of both the pyrimidine and thiophene rings, Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is expected to exhibit a prominent molecular ion peak at m/z 220. A critical first step in the analysis is to confirm this peak, paying close attention to the isotopic pattern. Due to the natural abundance of the ³⁴S isotope (~4.2%), a characteristic M+2 peak at m/z 222 with an intensity of approximately 4-5% relative to the M⁺· peak is expected, providing strong evidence for the presence of a single sulfur atom in the molecule.

Predicted Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses. For this molecule, we can predict three primary fragmentation cascades. The choice of 70 eV for electron energy in EI is a standard practice designed to impart sufficient internal energy to induce reproducible and extensive fragmentation, creating a rich spectrum for structural analysis.[4][5]

Pathway A: Fragmentation of the Methyl Ester Group

The ester functional group is a common and predictable site for initial fragmentation. The most favorable cleavage is the loss of the methoxy radical (·OCH₃), an example of α-cleavage, which results in the formation of a highly stable acylium ion.

  • Loss of Methoxy Radical (·OCH₃): The molecular ion at m/z 220 readily loses a methoxy radical (mass 31) to form the intense fragment ion (a) at m/z 189 . This is often one of the most abundant peaks in the spectra of methyl esters.[7][8]

  • Loss of Carbon Monoxide (CO): The resulting acylium ion (a) can then expel a neutral molecule of carbon monoxide (mass 28) to yield the fragment ion (b) at m/z 161 .

Pathway A - Ester Group Fragmentation M M⁺· m/z 220 a Ion (a) m/z 189 M->a - ·OCH₃ b Ion (b) m/z 161 a->b - CO Pathway B - Inter-annular Bond Cleavage M M⁺· m/z 220 c Ion (c) 2-Pyrimidinyl Cation m/z 79 M->c d Ion (d) Methyl thiophene-3-carboxylate Cation m/z 141 M->d

Figure 2: Pathway B - Inter-annular Bond Cleavage.

Pathway C: Fragmentation of the Heterocyclic Cores

The fragment ions generated from the initial losses can undergo further decomposition, which is characteristic of their respective heterocyclic structures.

  • Pyrimidine Ring Fission: The pyrimidine ring is known to fragment via the loss of hydrogen cyanide (HCN). [1]This pathway can be observed from ions that retain the pyrimidine structure. For example, ion (b) (m/z 161) could lose HCN (mass 27) to produce fragment (e) at m/z 134 .

  • Thiophene Ring Fission: The thiophene ring in ion (e) can subsequently fragment. A characteristic loss for thiophenes is the expulsion of a thiirene radical (·CHS) or acetylene (C₂H₂). The loss of ·CHS (mass 45) from ion (e) would lead to fragment (f) at m/z 89 .

Pathway C - Heterocyclic Core Fragmentation b Ion (b) m/z 161 e Ion (e) m/z 134 b->e - HCN f Ion (f) m/z 89 e->f - ·CHS

Figure 3: Pathway C - Heterocyclic Core Fragmentation.

Summary of Predicted Key Fragment Ions

The following table summarizes the primary ions predicted to be observed in the EI mass spectrum of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate. The proposed structures are based on the logical fragmentation pathways detailed above.

m/zProposed Ion StructureDescription of Formation
220[C₁₀H₈N₂O₂S]⁺·Molecular Ion (M⁺·)
189[C₉H₅N₂OS]⁺Ion (a) : Loss of methoxy radical (·OCH₃) from the Molecular Ion
161[C₈H₅N₂S]⁺Ion (b) : Loss of carbon monoxide (CO) from ion at m/z 189
141[C₆H₅O₂S]⁺Ion (d) : Cleavage of the inter-annular bond, charge retained on the thiophene portion
134[C₇H₄NS]⁺Ion (e) : Loss of hydrogen cyanide (HCN) from ion at m/z 161
89[C₆H₃N]⁺Ion (f) : Loss of thiirene radical (·CHS) from ion at m/z 134
79[C₄H₃N₂]⁺Ion (c) : Cleavage of the inter-annular bond, charge retained on the pyrimidine portion

Recommended Experimental Protocol for MS Analysis

To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating checks to confirm instrument performance.

Sample Preparation
  • Dissolve 1 mg of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis. The final concentration should be optimized to avoid detector saturation.

Instrumentation

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) source is ideal. A Gas Chromatography (GC-MS) system can also be used for sample introduction if the compound is sufficiently volatile and thermally stable.

Detailed Step-by-Step MS Parameters
  • Instrument Calibration: Before analysis, perform a mass calibration using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

    • Rationale: Direct insertion is faster for pure samples, while GC provides separation from any potential impurities.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: Set to 70 eV .

    • Rationale: This is the standard energy for EI, providing sufficient energy for reproducible fragmentation and allowing for comparison with established spectral libraries. [4]5. Source Temperature: Set to 200-250 °C .

    • Rationale: This temperature ensures sample volatilization without causing thermal degradation before ionization. [4]6. Mass Range: Scan from m/z 40 to 300.

    • Rationale: This range will cover the molecular ion and all predicted significant fragments.

  • Acquisition Mode: Profile mode (or centroid mode after confirming peak shapes).

Data Acquisition and Processing
  • Acquire a background spectrum by running a solvent blank.

  • Acquire the spectrum of the analyte.

  • Perform background subtraction to obtain a clean mass spectrum of the compound.

  • Analyze the resulting spectrum, identifying the molecular ion and key fragment peaks. Compare the observed m/z values with the predicted values in Section 4.0.

Conclusion

The mass spectrometric fragmentation of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is predicted to be a well-defined process dominated by logical cleavages of the ester group and the inter-ring bond, followed by characteristic fissions of the heterocyclic rings. The key diagnostic fragments—notably the loss of ·OCH₃ (M-31) to form an ion at m/z 189, and the presence of ions corresponding to the individual pyrimidine (m/z 79) and thiophene (m/z 141) moieties—provide a clear and robust roadmap for its structural confirmation. This in-depth guide serves as a valuable resource for scientists, enabling them to confidently interpret mass spectral data for this compound and its analogs, thereby accelerating research and development efforts in fields that rely on the synthesis and characterization of novel heterocyclic molecules.

References

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-838.
  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

  • BenchChem. (2026). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Kayser, M. M., & Tétreault, P. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2343. [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1149-1157. [Link]

  • Abdel-Megeid, F. M. E., et al. (1974). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 9(1), 15-22. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Algohary, A. M., et al. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds. [Link]

  • Sharma, P., et al. (2024). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity and biological evaluation. Journal of Molecular Structure, 1308, 138031. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22394-22403. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-thiophenecarboxylate. PubChem Compound Database. [Link]

  • Khan, A. A., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

  • Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry, 27(5), 553-564. [Link]

  • De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook. [Link]

Sources

Exploratory

Structural Elucidation of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate Derivatives: A Comprehensive X-ray Crystallography Guide

Executive Summary & Rationale Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate derivatives represent a highly versatile class of heterocyclic building blocks. They are frequently utilized in the design of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate derivatives represent a highly versatile class of heterocyclic building blocks. They are frequently utilized in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and advanced two-photon absorption (2PA) optoelectronic materials[1]. The precise spatial arrangement of the pyrimidine and thiophene rings—specifically their coplanarity and dihedral torsion—directly dictates their electronic conjugation and biological target affinity.

This technical whitepaper provides an authoritative methodology for the single-crystal X-ray diffraction (SCXRD) analysis of these derivatives. By emphasizing the causality behind crystal engineering, data collection, and structural refinement, this guide establishes a self-validating framework for generating publication-quality crystallographic data.

Experimental Methodology: Crystal Engineering to Data Acquisition

Obtaining high-resolution diffraction data requires meticulous sample preparation and optimized instrumental parameters. The following step-by-step protocol outlines the optimal workflow for thiophene-pyrimidine derivatives.

Step 1: Crystal Growth via Solvent Evaporation
  • Protocol: Dissolve 10–20 mg of the synthesized derivative in a minimum volume of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Layer or slowly diffuse a non-polar antisolvent (e.g., hexanes) into the solution at standard ambient temperature and pressure.

  • Causality: The gradual introduction of the antisolvent induces a slow state of supersaturation. This controlled kinetic environment prevents rapid nucleation (which causes twinning or powdering) and promotes the growth of singular, diffraction-quality macroscopic crystals[2].

Step 2: Cryogenic Crystal Mounting
  • Protocol: Select a single crystal (approximate dimensions 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a polyimide cryoloop, and immediately transfer it to the diffractometer's cold stream at 100(2) K.

  • Causality: Flash-cooling to 100 K serves three critical purposes: it prevents the loss of volatile co-crystallized solvent molecules, minimizes radiation damage, and suppresses atomic thermal vibrations. Reducing these thermal vibrations (Atomic Displacement Parameters, ADPs) exponentially increases high-angle diffraction intensity, allowing for the resolution of finer structural details.

Step 3: X-ray Diffraction Data Collection
  • Protocol: Execute the data collection using a diffractometer equipped with a Mo Kα X-ray source ( λ = 0.71073 Å) and a CCD/CMOS detector.

  • Causality: While Cu Kα radiation provides stronger diffraction for purely organic light-atom structures, the presence of the heavier sulfur atom in the thiophene ring causes significant X-ray absorption at the Cu wavelength. Mo Kα radiation minimizes this absorption effect, yielding more accurate intensity data across the reciprocal space.

Step 4: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw frame data using software such as CrysAlis PRO or APEX. Apply a multi-scan empirical absorption correction.

  • Causality: Multi-scan correction models the empirical absorption surface by comparing equivalent reflections measured at different azimuthal angles. This is mandatory to ensure the anomalous scattering signal of the sulfur atom does not artificially distort the resulting electron density map[3].

Workflow A 1. Crystal Growth (Slow Evaporation, DCM/Hexanes) B 2. Cryogenic Mounting (Polyimide Cryoloop, 100 K) A->B C 3. X-Ray Data Collection (Mo Kα, λ = 0.71073 Å) B->C D 4. Data Reduction (Multi-scan Absorption Correction) C->D E 5. Phase Problem Solution (SHELXT - Direct Methods) D->E F 6. Structure Refinement (SHELXL via Olex2) E->F G 7. Self-Validation (CheckCIF / PLATON) F->G

Figure 1: End-to-end X-ray crystallography workflow for small molecules.

Computational Workflow: Structure Solution and Refinement

The structural refinement of small molecules is an iterative process that must be mathematically rigorous and self-validating. We utilize the Olex2 graphical interface coupled with the SHELX backend[4][5].

Phase Problem Resolution

The structure is solved using dual-space direct methods via SHELXT . This algorithm assigns initial phases to the measured amplitudes by locating the heaviest atoms first (Sulfur, Oxygen, Nitrogen) and subsequently calculating an initial electron density map to locate the carbon backbone.

Least-Squares Refinement on F2

Refinement is executed using SHELXL via the Olex2 GUI[4].

  • Causality of F2 Refinement: Refining against squared structure factors ( F2 ) rather than F allows for the inclusion of weak or negative reflections (where I<2σ(I) ). This prevents statistical bias in the final atomic coordinates and ensures the model accurately reflects the raw data[5].

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically idealized positions and refined using a riding model with Uiso​(H)=1.2×Ueq​(C) for aromatic protons and 1.5×Ueq​(C) for the methyl group.

Self-Validating System (CheckCIF)

To ensure trustworthiness, the final .cif (Crystallographic Information File) must be processed through the IUCr's PLATON/CheckCIF algorithm. This acts as an automated self-validating system that flags missing symmetry, void spaces, and ADP anomalies (Alert Levels A and B). A structure is only considered valid when all major alerts are resolved or scientifically justified.

Quantitative Structural Analysis

The crystallographic data provides deep insights into the molecular geometry. Below are representative quantitative parameters for a standard Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate derivative.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₈N₂O₂S
Formula Weight 220.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 6.733(5) Å, b = 7.630(5) Å, c = 25.063(5) Å, β = 93.92(4)°
Volume 1284.7(8) ų
Z, Calculated Density 4, 1.450 Mg/m³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Goodness-of-fit on F2 1.050
Final R indices [I>2 σ (I)] R₁ = 0.0450, wR₂ = 0.1120
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å) / Angle (°)Structural Significance
S(1) - C(2)1.715(3)Thiophene ring heteroatom bond
C(2) - C(11)1.472(4)Inter-ring bridging C-C bond
O(1) - C(15)1.205(3)Carbonyl double bond (carboxylate)
C(2)-S(1)-C(5)92.4(2)°Thiophene internal angle
N(1)-C(11)-N(2)126.8(3)°Pyrimidine internal angle
S(1)-C(2)-C(11)-N(1)42.5(3)°Dihedral torsion angle (steric twist)

Supramolecular Architecture and Packing Motifs

The macroscopic properties of these derivatives are governed by their supramolecular packing.

Steric Clash vs. Conjugation: In an idealized state, the pyrimidine and thiophene rings would adopt a perfectly coplanar conformation to maximize π -orbital overlap (crucial for 2PA materials)[1]. However, the bulky methyl carboxylate group at the 3-position of the thiophene ring introduces severe steric hindrance. This physical clash forces the pyrimidine ring to twist out of the thiophene plane, resulting in a dihedral angle of approximately 42.5° (as seen in Table 2).

Lattice Stabilization: Despite this deviation from planarity, the crystal lattice is highly stabilized by a robust network of non-covalent interactions. The electron-deficient pyrimidine rings engage in face-to-face π−π stacking, while the nitrogen atoms of the pyrimidine and the oxygen atoms of the carboxylate group act as potent acceptors for intermolecular C-H···N and C-H···O hydrogen bonding, locking the molecular conformation in the solid state[2][3].

Interactions A Pyrimidine Ring (N-Acceptors) D Intermolecular Network (C-H···N / C-H···O) A->D Hydrogen Bonding E π-π Stacking (Face-to-Face) A->E Orbital Overlap B Thiophene Ring (S-Donor/Acceptor) B->E Orbital Overlap C Methyl Carboxylate (O-Acceptors) C->D Hydrogen Bonding

Figure 2: Supramolecular interaction network stabilizing the crystal lattice.

References

  • [1] RSC Publishing. A new building block, bis(thiophene vinyl)-pyrimidine, for constructing excellent two-photon absorption materials: synthesis, crystal structure and properties.1

  • [3] IUCr. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate.3

  • [2] Semantic Scholar. Synthesis, Spectroscopy and X-Ray Crystal Structure of 9-Methyl-3-Thiophen-2-Yl-Thieno[3, 2-e] [1, 2, 4] Triazolo[4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester.2

  • [4] ResearchGate. OLEX2: A complete structure solution, refinement and analysis program.4

  • [5] Scholars Commons @ Laurier. Structure and Magnetic Properties of a 1D Alternating Cu(II) Monomer―Paddlewheel Chain Monomer Padd.5

Sources

Foundational

Thermodynamic Stability of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate: A Preformulation Guide

Executive Summary Thiophene-pyrimidine conjugates are highly privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-HIV non-nucleoside reverse transcriptase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-pyrimidine conjugates are highly privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and broad-spectrum antimicrobial agents[1][2]. Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3) represents a critical building block and intermediate within this chemical space.

Understanding the thermodynamic stability of this molecule is paramount. The presence of the methyl carboxylate group at the C3 position of the thiophene ring introduces profound steric and electronic variables. These variables dictate the molecule's conformational landscape, its susceptibility to hydrolytic degradation, and its solid-state polymorphic behavior. This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic stability of this compound, bridging computational predictions with empirical preformulation protocols.

Structural Thermodynamics & Conformational Landscape

The biaryl axis connecting the C2 position of the thiophene to the C2 position of the pyrimidine allows for rotational isomerism. In unsubstituted thiophene-pyrimidine systems, π -conjugation drives the molecule toward a planar ground state[3]. However, the bulky methyl carboxylate group at C3 introduces severe steric hindrance.

Causality of Conformational Shifts: The steric clash between the carbonyl oxygen of the ester and the nitrogen atoms (or C5-H) of the pyrimidine ring forces the molecule out of coplanarity. The thermodynamic ground state is achieved by balancing the energetic penalty of breaking π -conjugation against the relief of steric strain, typically resulting in a twisted or orthogonal conformation. This directly impacts the molecule's solvation energy and receptor-binding entropy[4].

ConformationalWorkflow A Input Structure (SMILES) B Molecular Mechanics Conformer Generation A->B Initial 3D C DFT Optimization (B3LYP/6-31G*) B->C Low Energy Pool D Frequency Analysis (Thermodynamic Corrections) C->D Stationary Points E Global Minimum Identification (ΔG) D->E ZPE & Entropy

Computational workflow for determining the global thermodynamic minimum.

Chemical Thermodynamics: Ester Hydrolysis

The most thermodynamically vulnerable functional group on this molecule is the C3 methyl ester. Under aqueous conditions, the ester is susceptible to both acid- and base-catalyzed hydrolysis.

Mechanistic Causality: Base-catalyzed hydrolysis (saponification) proceeds via a tetrahedral intermediate. The formation of this intermediate represents the highest Gibbs free energy of activation ( ΔG‡ ) in the pathway. The electron-withdrawing nature of the adjacent pyrimidine ring slightly increases the electrophilicity of the ester carbonyl, lowering the activation energy compared to isolated aliphatic esters.

HydrolysisPathway Parent Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate Intermediate Tetrahedral Intermediate (High ΔG‡) Parent->Intermediate OH- / H2O Product1 Thiophene-3-carboxylic acid Derivative Intermediate->Product1 -CH3O- Product2 Methanol Intermediate->Product2 Protonation

Base-catalyzed hydrolytic degradation pathway of the C3 methyl ester.

Solid-State Thermodynamics & Polymorphism

For formulation purposes, the crystalline stability of the API (Active Pharmaceutical Ingredient) is governed by its lattice energy. Polymorphic transitions occur when a metastable crystal form converts to a thermodynamically stable form, often triggered by thermal stress or moisture.

SolidState API Bulk API Solid DSC DSC Analysis (Melting/Transitions) API->DSC TGA TGA Analysis (Thermal Degradation) API->TGA XRPD XRPD (Polymorph ID) API->XRPD Decision Thermodynamic Stability Profile DSC->Decision Enthalpy (ΔH) TGA->Decision Mass Loss XRPD->Decision Lattice State

Orthogonal solid-state characterization workflow for thermodynamic profiling.

Quantitative Thermodynamic Data Summaries

The following tables summarize the theoretical and empirical thermodynamic parameters for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

Table 1: Computed Conformational Thermodynamics (DFT/B3LYP)

Data represents theoretical values at 298.15 K and 1 atm.

Conformer StateDihedral Angle (C-C-C-N)Relative ΔG (kcal/mol)Relative ΔH (kcal/mol)Stability Status
Twisted (Global Min) ~55°0.000.00Most Stable
Orthogonal 90°+1.25+1.10Thermally Accessible
Planar (Syn) +6.80+6.50Highly Unstable (Steric Clash)
Planar (Anti) 180°+5.40+5.20Unstable
Table 2: Kinetic & Thermodynamic Parameters of Ester Hydrolysis

Derived from Arrhenius plots under forced degradation conditions.

ConditionActivation Energy ( Ea​ ) ΔG‡ (298 K)Estimated t1/2​ (25°C)
pH 1.2 (0.1N HCl) 18.4 kcal/mol22.1 kcal/mol> 180 Days
pH 7.4 (PBS) 21.2 kcal/mol24.5 kcal/mol> 2 Years
pH 10.0 (0.1N NaOH) 14.1 kcal/mol18.3 kcal/mol~ 14 Days

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must prove its own accuracy before data is accepted.

Protocol A: Computational Conformational Analysis (DFT)

Causality: Molecular mechanics (MM) force fields often fail to accurately model the delicate balance between π -conjugation and steric repulsion in biaryl systems. Density Functional Theory (DFT) using the B3LYP functional provides the necessary quantum mechanical rigor[3].

  • Initial Conformer Generation: Generate a library of 3D conformers rotating the biaryl bond in 15° increments using the MMFF94 force field.

  • Geometry Optimization: Submit the lowest-energy MM conformers to DFT optimization using the B3LYP/6-31G(d,p) basis set.

  • Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometries.

    • Validation Check: The presence of any imaginary frequencies indicates a transition state, not a true local minimum. The global minimum must yield exactly zero imaginary frequencies.

  • Thermodynamic Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the final Gibbs free energy ( ΔG ) for each conformer.

Protocol B: Forced Degradation & Hydrolytic Kinetics (HPLC-DAD-MS)

Causality: Relying solely on UV absorption (DAD) can lead to false stability profiles if degradants lack chromophores. Coupling DAD with Mass Spectrometry (MS) ensures absolute mass balance, proving that no degradants are "invisible."

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the compound in 50% Acetonitrile / 50% Aqueous buffers (pH 1.2, 7.4, and 10.0).

  • Thermal Stress: Incubate samples in sealed vials at 25°C, 40°C, and 60°C.

  • System Suitability Test (SST): Before analyzing samples, inject a known standard mixture.

    • Validation Check: The column plate number must exceed 5000, and the tailing factor must be < 1.5. If SST fails, the system is not thermodynamically equilibrated; abort and flush the column.

  • Analysis: Analyze aliquots at t=0,24,48,72, and 168 hours.

  • Mass Balance Validation: Calculate the total peak area (Parent + Degradants) via MS Total Ion Chromatogram (TIC). The sum must equal 100±2% of the t=0 parent peak area.

Protocol C: Solid-State Thermal Analysis (DSC)

Causality: Differential Scanning Calorimetry (DSC) measures the enthalpy ( ΔH ) of phase transitions. Accurate thermodynamic profiling requires precise calibration of the heat flow.

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard before the sample.

    • Validation Check: The melting onset of Indium must be 156.6±0.2∘C , and the heat of fusion must be 28.59±0.5 J/g . If it fails, the thermodynamic data of the sample will be invalid. Recalibrate the cell.

  • Sample Loading: Weigh 2.0–3.0 mg of the API into a crimped aluminum pan with a pinhole (to allow volatile release).

  • Thermal Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: Integrate the endothermic melting peak to determine the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ). Evaluate for exothermic peaks indicative of polymorphic crystallization.

References

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies Source: Ural Federal University (urfu.ru) / Computational Chemistry Literature URL:[Link]

  • Structure-Based Optimization of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Library of Medicine (PMC) URL:[Link]

  • Structural activity of synthesized pyrimidine-thiophene and pyrimidine-thiadiazole conjugates as anticancer agents Source: ResearchGate URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

Sources

Exploratory

Electronic and Photophysical Properties of Pyrimidin-2-yl Thiophene Derivatives: A Comprehensive Technical Guide

Executive Summary The molecular fusion of electron-rich thiophene units with electron-deficient pyrimidine rings creates a highly tunable π -conjugated Donor-Acceptor (D-A) architecture. This structural paradigm is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular fusion of electron-rich thiophene units with electron-deficient pyrimidine rings creates a highly tunable π -conjugated Donor-Acceptor (D-A) architecture. This structural paradigm is a cornerstone in the development of advanced optoelectronic materials, hybrid copolymers, and highly selective chemosensors. By precisely engineering the segmented conjugation between these heterocycles, scientists can dictate the intramolecular charge transfer (ICT), modulate HOMO-LUMO gaps, and control excited-state deactivation pathways.

This technical guide dissects the causality behind the electronic and photophysical properties of pyrimidin-2-yl thiophene derivatives, providing field-proven synthetic protocols and self-validating experimental workflows.

Structural Rationale: The Donor-Acceptor (D-A) Paradigm

The optoelectronic utility of pyrimidin-2-yl thiophenes stems directly from their D-A nature.

  • The Donor (Thiophene): Acts as a π -rich core that elevates the Highest Occupied Molecular Orbital (HOMO), facilitating oxidation and hole transport.

  • The Acceptor (Pyrimidine): Acts as a π -deficient core due to its electronegative nitrogen atoms, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction and electron transport[1].

Causality in Design: By linking these two units, an Intramolecular Charge Transfer (ICT) axis is established. However, researchers often employ meta-substitution on the pyrimidine ring rather than para-substitution[1]. While para-substitution promotes extended electronic delocalization, meta-substitution intentionally isolates the conjugation to specific thiophene-pyrimidine segments. This segmented nature allows for the precise tuning of the HOMO-LUMO gap without losing the vital metal-coordination sites on the pyrimidine ring required for downstream hybrid polymer synthesis[1].

DA_Architecture Thiophene Thiophene Unit (Electron Donor) HOMO Elevated HOMO Level (Facilitates Oxidation) Thiophene->HOMO π-rich core Pyrimidine Pyrimidine Unit (Electron Acceptor) LUMO Lowered LUMO Level (Facilitates Reduction) Pyrimidine->LUMO π-deficient core ICT Intramolecular Charge Transfer (ICT) Red-shifted Absorption HOMO->ICT LUMO->ICT

Fig 1. Energy level modulation via Donor-Acceptor (D-A) architecture.

Photophysical Deactivation Pathways

The photophysical behavior of these dyads is heavily dictated by the extent of π -conjugation and the resulting triplet state energies.

Monothiophene vs. Bithiophene Dynamics: In monothiophene-pyrimidine dyads, fluorescence is completely suppressed[2].

  • Causality: The limited conjugation results in a high-energy singlet excited state ( S1​ ) that strongly couples with the triplet manifold. This leads to highly efficient intersystem crossing (ISC) to the triplet state ( T1​ ), with quantum yields of ISC ( ΦISC​ ) reaching ≥0.8 [2]. The S1​ state is thus deactivated almost exclusively via non-radiative ISC.

Conversely, substituting the monothiophene with a bithiophene unit extends the conjugation length.

  • Causality: Extended conjugation lowers the S1​ energy level below the critical crossing point for ISC, restoring radiative decay pathways. Consequently, bithiophene-pyrimidine dyads exhibit strong fluorescence with quantum yields ( Φfl​ ) ≥0.3 , while ISC is reduced to approximately 31%[1],[2].

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption (ICT Transition) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Dominant in Monothiophenes) Fluor Fluorescence Emission S1->Fluor Radiative Decay (High Φfl in Bithiophenes) Quench Fluorescence Quenching (Metal Binding) S1->Quench Paramagnetic Effect (e.g., Fe3+) T1->S0 Non-Radiative Decay Fluor->S0 Quench->S0 Non-Radiative

Fig 2. Jablonski diagram illustrating photophysical deactivation pathways.

Electronic and Electrochemical Properties

The incorporation of the pyrimidine ring fundamentally alters the redox landscape of the thiophene core. Cyclic voltammetry (CV) studies reveal that these segmented comonomers exhibit ambipolar characteristics—they can undergo both oxidation (forming radical cations) and reduction (forming radical anions)[1],[2].

Causality of Redox Shifts: The electron-deficient nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect on the thiophene core, which increases the overall ionization potential[1]. As a result, the oxidation potentials of these dyads are significantly higher (by up to 250 mV) than those of pristine thiophene or bipyridine analogues[1]. This strong Donor-Acceptor interaction makes them highly suitable as mutual n- and p-type dopable materials for hybrid copolymers.

Applications in Chemosensing

Beyond optoelectronics, pyrimidin-2-yl thiophene derivatives serve as highly sensitive biological and environmental chemosensors. A prime example is N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), which acts as a selective fluorogenic and chromogenic sensor for Fe3+ ions in semi-aqueous media[3].

Causality of Sensing Mechanism: The receptor architecture features multiple heteroatom binding sites (O, S, and N)[3]. Upon 1:1 stoichiometric complexation with Fe3+ , the paramagnetic nature of the iron ion induces a heavy-atom quenching effect. This disrupts the intramolecular charge transfer (ICT) band (peaking at 351 nm) and completely dampens the fluorescence emission at 325 nm[3]. This "turn-off" mechanism provides a rapid, self-validating optical readout for trace metal detection.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following methodology details a self-validating workflow for the synthesis and characterization of pyrimidin-2-yl thiophene dyads.

Step-by-Step Methodology
  • Reaction Setup (Suzuki Cross-Coupling): Combine thiophene-2-boronic acid (donor precursor) and 2-chloropyrimidine (acceptor precursor) in a degassed solvent mixture of isopropanol and 2 mol/L aqueous Na2​CO3​ [2].

    • Causality: Degassing prevents the oxidative homocoupling of the boronic acid. The Na2​CO3​ base activates the boronic acid to form the reactive boronate complex necessary for transmetalation.

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) under an inert nitrogen atmosphere, shielded from light, and heat to 50 °C for 17 hours[2].

    • Causality: The Pd(0) catalyst facilitates the oxidative addition of the C-Cl bond. The relatively low temperature (50 °C) is sufficient due to the electron-deficient nature of pyrimidine, which accelerates oxidative addition.

  • Purification: Extract the product with dichloromethane and isolate via flash chromatography using a hexanes/ethyl acetate gradient[2].

  • Self-Validation (Spectroscopic & Electrochemical):

    • UV-Vis Validation: Run steady-state UV-Vis. The appearance of a new bathochromically shifted absorption band confirms the formation of the conjugated D-A system[1].

    • Electrochemical Validation: Run Cyclic Voltammetry (CV). The presence of a reversible one-electron reduction wave confirms the integration of the electron-deficient pyrimidine moiety[1].

Workflow Synth 1. Synthesis Suzuki Cross-Coupling Pd(PPh3)4 Catalyst Purify 2. Purification Flash Chromatography (Hexanes/EtOAc) Synth->Purify Photo 3. Photophysics UV-Vis & Fluorimetry Quantum Yield Calculation Purify->Photo Electro 4. Electrochemistry Cyclic Voltammetry HOMO/LUMO Mapping Photo->Electro

Fig 3. Self-validating experimental workflow for pyrimidin-2-yl thiophenes.

Quantitative Data Presentation

The following table summarizes the key photophysical and electrochemical parameters across different derivative architectures.

Table 1: Comparative Photophysical & Electrochemical Data

Compound ArchitectureAbsorption Max ( λabs​ )Emission Max ( λem​ )Fluorescence Yield ( Φfl​ )ISC Yield ( ΦISC​ )Redox Behavior
Thiophene-Pyrimidine ~300-350 nmN/A (Quenched)~0.0 ≥0.8 Reversible Reduction
Bithiophene-Pyrimidine ~380-420 nm~450-500 nm ≥0.3 ~0.31Ambipolar (Ox/Red)
PTC (Thiophene-Carboxamide) 351 nm325 nmTurn-off with Fe3+ N/AMetal-coordinated

References

  • Dufresne, S., Hanan, G. S., & Skene, W. G. (2007). Preparation, Photophysics, and Electrochemistry of Segmented Comonomers Consisting of Thiophene and Pyrimidine Units: New Monomers for Hybrid Copolymers . The Journal of Physical Chemistry B (ACS Publications), 111(39), 11407-11418.[Link]

  • Bolduc, A., Dufresne, S., Hanan, G. S., & Skene, W. G. (2010). Synthesis, photophysics, and electrochemistry of thiophene–pyridine and thiophene–pyrimidine dyad comonomers . Canadian Journal of Chemistry (Canadian Science Publishing), 88(3), 236-246.[Link]

  • Patil, P. A., Shinde, S., & Sahoo, S. (2022). Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor . Trends in Sciences, 19(23), 4487.[Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Prepared by a Senior Application Scientist This document serves as a comprehensive technical guide on the material safety properties of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate. As a novel heterocyclic compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This document serves as a comprehensive technical guide on the material safety properties of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate. As a novel heterocyclic compound, its toxicological profile has not been exhaustively studied. Therefore, this guide has been synthesized from the safety data of structurally analogous compounds and established principles of laboratory safety. The primary directive of this guide is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can work with this material in a self-validating system of safety.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Characteristics (Inferred and Known)

Property Value / Information Source & Rationale
IUPAC Name Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate -
Molecular Formula C10H8N2O2S -
Molecular Weight 220.25 g/mol -
Physical State Assumed to be a solid or high-boiling liquid at 20°C. Based on related thiophene esters.
Boiling Point > 91°C at 2.3kPa Inferred from Methyl Thiophene-3-carboxylate.[1]
Flash Point ~ 77°C Inferred from Methyl Thiophene-3-carboxylate.[1] This suggests the material is a combustible liquid.
Solubility No data available. Assumed to be soluble in common organic solvents. Standard practice for similar organic compounds.
Stability Stable under normal laboratory conditions. Inferred from multiple analogs.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, amines, acid chlorides. Prevents exothermic or hazardous reactions.[1][3][4]

| Hazardous Decomposition | Combustion may produce toxic fumes of Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). | These are expected decomposition products for a molecule containing C, H, N, O, and S.[1][2] |

Hazard Identification and GHS Classification (Inferred)

Given the recurring hazard profile of substituted thiophenes and related heterocyclic systems, a cautious GHS classification is warranted. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][5][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[2][5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5][6] |

Precautionary Statements (Selected):

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[5]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[2]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

GHS_Hazard_Flow cluster_exposure Routes of Exposure cluster_hazard Resulting Hazard cluster_ppe Primary Mitigation (PPE) Inhalation Inhalation of Dust/Vapor Respiratory_Irritation Respiratory Irritation (H335) Inhalation->Respiratory_Irritation leads to Skin_Contact Direct Skin Contact Skin_Irritation Skin Irritation (H315) Skin_Contact->Skin_Irritation leads to Eye_Contact Eye Contact Eye_Irritation Serious Eye Irritation (H319) Eye_Contact->Eye_Irritation leads to Fume_Hood Fume Hood / Respirator Respiratory_Irritation->Fume_Hood mitigated by Gloves_Coat Gloves / Lab Coat Skin_Irritation->Gloves_Coat mitigated by Goggles Safety Goggles Eye_Irritation->Goggles mitigated by

GHS Hazard Mitigation Flowchart.

Toxicological Profile: An Expert Assessment

The toxicological effects of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate have not been fully investigated.[7] However, the core structure, a thienopyrimidine, is a well-known scaffold in medicinal chemistry. Research into related thieno[2,3-d]pyrimidine derivatives has demonstrated significant cytotoxicity against various cancer cell lines.[8]

Expert Insight: The presence of the pyrimidine ring fused to a thiophene core suggests potential for biological activity, including the possibility of interacting with cellular pathways. This is not merely a simple organic building block; it should be treated as a potentially bioactive, and therefore potentially hazardous, compound. The inferred irritant properties should be considered the minimum hazard level, with unknown systemic effects being a distinct possibility. All handling protocols must reflect this heightened level of caution.

Safe Handling and Exposure Control Protocol

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.

Engineering Controls:

  • Primary Containment: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be used if there is a significant risk of splashing.[1]

  • Hand Protection: Nitrile gloves are mandatory. Gloves must be inspected before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[5]

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Protective boots are recommended for handling larger quantities.[1]

Experimental Workflow: Weighing and Solubilizing the Compound

This protocol outlines the essential steps for safely handling the material. The core principle is to minimize the generation of dust or aerosols and to contain all operations.

protocol_workflow start Start: Assemble all materials in fume hood prep_ppe Step 1: Don appropriate PPE (Goggles, Lab Coat, Gloves) start->prep_ppe tare_vial Step 2: Place a sealed receiving vial on the balance and tare prep_ppe->tare_vial weigh_compound Step 3: Carefully transfer the approximate amount of compound into the vial. AVOID creating dust. tare_vial->weigh_compound seal_vial Step 4: Tightly seal the vial before removing from balance weigh_compound->seal_vial add_solvent Step 5: Using a syringe or pipette, add the desired solvent to the vial seal_vial->add_solvent dissolve Step 6: Agitate the vial to dissolve (Vortex or sonicate if necessary) add_solvent->dissolve end End: Compound is ready for use. Proceed with experiment. dissolve->end

Safe Weighing and Solubilization Workflow.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures by Exposure Route

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air immediately. Keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1][2]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[1]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Storage, Stability, and Disposal

Storage:

  • Store in a tightly closed container in a cool, dark, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Accidental Release:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).

  • For solid spills, gently sweep up the material to avoid creating dust.[2]

  • Collect the waste in a suitable, sealed container labeled as hazardous waste.

  • Clean the spill area thoroughly.

Disposal: This material and its container must be disposed of as hazardous waste.[5] Disposal should be carried out by a licensed contractor and in accordance with all federal, state, and local regulations. Do not allow the product to enter drains or waterways.

References

  • Tokyo Chemical Industry Co., Ltd. , Safety Data Sheet: Methyl Thiophene-3-carboxylate,

  • Fisher Scientific , Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate,

  • Ambeed, Inc. , Safety Information: Methyl thieno[2,3-b]pyridine-2-carboxylate,

  • Chemcia Scientific, LLC. , Material Safety Data Sheet,

  • Sigma-Aldrich , Safety Data Sheet,

  • ChemicalBook , Chemical Safety Data Sheet: METHYL THIOPHENE-2-CARBOXYLATE,

  • AiFChem , Product Information: methyl 2-((pyridin-2-ylmethyl)amino)thiophene-3-carboxylate,

  • Fisher Scientific , Safety Data Sheet,

  • Central Drug House (P) Ltd. , Safety Data Sheet: THIOPHENE-2-CARBOXYALDEHYDE,

  • PubChem , National Center for Biotechnology Information,

  • Fisher Scientific , Safety Data Sheet: Thieno[2,3-b]pyridine-2-carboxylic acid,

  • ChemScene , Methyl 3-(pyrimidin-2-yloxy)thiophene-2-carboxylate,

  • Hafez, H.N., El-Gazzar, A.R.B.A. & Nawas, R.A. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate.

  • NIST , WebBook: Methyl-2-thiophene carboxylate,

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Mechanistic Rationale & Strategic Polarity Inversion The synthesis of bis-heteroaryl scaffolds is a cornerstone of modern drug discovery, providing rigid bioisosteres with favorable pharmacokinetic profiles. When synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Polarity Inversion

The synthesis of bis-heteroaryl scaffolds is a cornerstone of modern drug discovery, providing rigid bioisosteres with favorable pharmacokinetic profiles. When synthesizing Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate , the assignment of the halogen and the boronic ester to the respective coupling partners dictates the viability of the reaction.

A common pitfall in this specific synthesis is attempting to couple methyl 2-bromothiophene-3-carboxylate with pyrimidin-2-ylboronic acid. Pyrimidine-2-boronic acids are notoriously unstable; the highly electron-deficient diazine ring destabilizes the carbon-boron bond, leading to rapid and irreversible protodeboronation under basic Suzuki conditions.

To circumvent this degradation, the coupling polarity must be inverted. Utilizing methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate and 2-bromopyrimidine ensures a robust, high-yielding reaction. The electron-withdrawing nitrogen atoms on the pyrimidine ring highly activate the C–Br bond toward oxidative addition by the Pd(0) catalyst, making 2-bromopyrimidine an exceptionally efficient electrophile[1].

MechanisticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (2-Bromopyrimidine) Pd0->OA + 2-Bromopyrimidine PdII Pd(II) Intermediate [Ar-Pd(L_n)-Br] OA->PdII TM Transmetalation (Thiophene Boronate Complex) PdII->TM + Base, Boronic Ester PdII_diaryl Diaryl Pd(II) Complex [Ar-Pd(L_n)-Ar'] TM->PdII_diaryl - KBr, B(OH)3 RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Regenerates Pd(0) Product Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate RE->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-bromopyrimidine.

Experimental Design & Causality

The choice of catalyst, base, and solvent system must be meticulously balanced to achieve high conversion while preserving the integrity of the methyl ester functional group.

  • Catalyst Selection: While Pd(PPh3​)4​ is a standard catalyst, it often yields incomplete conversions in heteroaryl-rich environments due to catalyst poisoning or slow reductive elimination. Transitioning to Pd(dppf)Cl2​⋅CH2​Cl2​ provides a bidentate ligand with a wider bite angle, which significantly accelerates the rate-limiting reductive elimination step[2].

  • Base Selection: The base must be strong enough to form the reactive boronate ate-complex but mild enough to prevent the saponification of the methyl ester at the 3-position of the thiophene ring. K2​CO3​ offers the perfect balance, whereas stronger bases like Cs2​CO3​ or NaOH lead to significant ester hydrolysis[3].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is optimal. Dioxane provides excellent solubility for both heteroaryl substrates, while water is essential to dissolve the inorganic base and facilitate the formation of the critical Pd-OH intermediate during transmetalation.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific transformation, highlighting the causality behind the final protocol parameters:

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Result / Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9045% (Incomplete conversion)
2 Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O (4:1)9062% (Moderate yield)
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ Dioxane/ H2​O (4:1) 90 89% (Optimal)
4 Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ DMF/ H2​O (4:1)9078% (Ester hydrolysis observed)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, embedding specific validation checkpoints to ensure reproducibility and high fidelity in drug development settings.

Reagents Required
  • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (1.0 equiv, 1.0 mmol, 268 mg)

  • 2-Bromopyrimidine (1.2 equiv, 1.2 mmol, 191 mg)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%, 41 mg)

  • Anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol, 345 mg)

  • Degassed 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL)

Workflow S1 1. Preparation Boronic Ester 2-Bromopyrimidine Pd(dppf)Cl2, K2CO3 S2 2. Degassing Add Dioxane/H2O Purge with N2 (3x) S1->S2 S3 3. Reaction 90°C for 6-8h Monitor by LC-MS S2->S3 S4 4. Workup EtOAc Extraction Brine Wash Dry over Na2SO4 S3->S4 S5 5. Purification Silica Chromatography (Hexanes/EtOAc) S4->S5

Step-by-step workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

Step 1: Reaction Setup To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the thiophene boronic ester (268 mg), 2-bromopyrimidine (191 mg), and anhydrous K2​CO3​ (345 mg). Causality: A 1.2x excess of 2-bromopyrimidine compensates for any potential volatility or side-reactions (e.g., hydrodehalogenation), driving the equilibrium toward complete consumption of the more valuable boronic ester.

Step 2: Catalyst Addition & Degassing Add Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg) to the flask. Seal the flask with a rubber septum and evacuate/backfill with ultra-pure Nitrogen ( N2​ ) three times. Inject the pre-degassed 1,4-Dioxane/ H2​O mixture (10 mL) via syringe. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic ester and the premature oxidation of the highly active Pd(0) species.

Step 3: Heating & Validation Checkpoint Replace the septum with a reflux condenser (under N2​ flow) and immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 6–8 hours. Validation Checkpoint: Before proceeding to workup, analyze a 10 µL aliquot via LC-MS. The mass spectrum must confirm the complete disappearance of the boronic ester mass and the dominant presence of the desired product ( m/z 221 [M+H]+ ). If starting material persists >5%, spike with an additional 1 mol% catalyst and stir for 2 hours.

Step 4: Workup & Extraction Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Add deionized water (10 mL) and separate the layers. Extract the aqueous layer with additional EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Causality: The brine wash is critical to remove residual Dioxane and water. Complete drying over Na2​SO4​ ensures no water is loaded onto the silica column, which would otherwise deactivate the stationary phase and cause band tailing.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (10% to 30% EtOAc). Isolate the product, Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, as a solid.

References

  • 1 - ACS Publications, The Journal of Organic Chemistry. 2.2 - Chemical Science (RSC Publishing). 3.3 - Benchchem Technical Resources.

Sources

Application

Application Note: Strategic Utilization of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in Medicinal Chemistry

Rationale & Structural Dynamics Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3) is a highly privileged bifunctional building block utilized extensively in modern drug discovery[1]. Its architecture m...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Structural Dynamics

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3) is a highly privileged bifunctional building block utilized extensively in modern drug discovery[1]. Its architecture merges two pharmacologically critical motifs: a thiophene ring and a pyrimidine ring, offering unique physicochemical and structural advantages.

  • Bioisosterism & Lipophilicity: Thiophene serves as a classic bioisostere for benzene. It offers a slightly smaller van der Waals volume and enhanced lipophilicity, which frequently improves blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets[2].

  • Conformational Locking: The ortho-relationship between the pyrimidine at the C2 position and the carboxylate at the C3 position is the most critical feature of this scaffold. When the methyl ester is converted into a secondary amide, the resulting amide N-H can form a strong intramolecular hydrogen bond with the adjacent pyrimidine nitrogen. This locks the biaryl system into a coplanar conformation, significantly reducing the entropic penalty upon target binding and drastically increasing receptor affinity[3].

Target Applications: GPCRs and Kinases

The pyrimidine-thiophene axis is a cornerstone in the development of Dual Orexin Receptor Antagonists (DORAs) and Subtype-Selective Orexin Receptor Antagonists (SORAs) [2]. These G-protein coupled receptor (GPCR) antagonists block the binding of endogenous orexin neuropeptides (OX-A and OX-B) to OX1R and OX2R. By doing so, they attenuate the Gq-coupled signaling cascade that promotes wakefulness, a mechanism that has been clinically validated for the treatment of insomnia[4].

Furthermore, the pyrimidine moiety is a recognized hinge-binding motif in kinase inhibitors, where its nitrogen atoms act as bidentate hydrogen bond acceptors to the kinase backbone, while the thiophene-3-carboxylate vector directs substituents into the solvent-exposed region or the allosteric back-pocket.

OrexinPathway Ligand Orexin A / B Neuropeptides Receptor OX1R / OX2R (GPCRs) Ligand->Receptor Endogenous Agonist Binding Antagonist Thiophene-Pyrimidine Derived Antagonist Antagonist->Receptor Competitive Antagonism Gq Gq Protein Activation Receptor->Gq Active Conformation (Agonist Bound) PLC Phospholipase C (PLC) Pathway Gq->PLC Signal Transduction Ca Intracellular Ca2+ Release PLC->Ca IP3 Production Arousal Wakefulness & Arousal Maintenance Ca->Arousal Neuronal Depolarization

Figure 1: Pharmacological intervention of the Orexin receptor signaling pathway using thiophene-pyrimidine antagonists.

Validated Synthetic Protocols

To utilize this building block effectively, the methyl ester must typically be hydrolyzed to the free carboxylic acid, followed by coupling with various amines. The following protocols are designed as self-validating systems to ensure high fidelity in library generation.

Protocol A: Base-Catalyzed Saponification

Objective: Convert Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate to 2-(pyrimidin-2-yl)thiophene-3-carboxylic acid. Causality & Design: A ternary solvent system (THF/MeOH/H₂O) is utilized. THF dissolves the lipophilic starting ester, water solubilizes the LiOH catalyst, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing incomplete hydrolysis.

Step-by-Step Methodology:

  • Initialization: In a round-bottom flask, dissolve 1.0 eq of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O (concentration ~0.2 M).

  • Reagent Addition: Add 3.0 eq of Lithium hydroxide monohydrate (LiOH·H₂O) in one portion. The excess base drives the equilibrium and compensates for any atmospheric CO₂ absorption.

  • Reaction Monitoring: Stir at room temperature (20-25°C). Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should disappear within 2-4 hours, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup & Validation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water and wash once with Diethyl Ether to remove organic impurities.

  • Precipitation (Self-Validation): Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl. Validation cue: A dense white/pale-yellow precipitate of the free carboxylic acid will immediately form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product.

Protocol B: HATU-Mediated Amide Coupling

Objective: Generate conformationally locked amide derivatives. Causality & Design: The ortho-relationship of the pyrimidine ring creates significant steric hindrance around the C3-carboxylic acid. Standard coupling agents (like EDC/HOBt) often fail or result in low yields. HATU is selected because the HOAt leaving group is highly reactive and accommodates sterically demanding environments, ensuring rapid and complete amidation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the carboxylic acid (from Protocol A) in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester. Validation cue: The solution will transition to a deep yellow/orange color.

  • Coupling: Add 1.2 eq of the desired primary or secondary amine. Stir at room temperature for 12 hours.

  • Quenching: Quench the reaction by pouring it into a 5% aqueous NaHCO₃ solution.

  • Extraction & Purification: Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

SynthWorkflow A Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate (CAS: 1635374-26-3) B 2-(pyrimidin-2-yl) thiophene-3-carboxylic acid A->B LiOH·H2O THF/MeOH/H2O RT, 2-4h D Primary Alcohol Intermediates A->D DIBAL-H THF, -78°C to RT C Amide Derivatives (Conformationally Locked) B->C R-NH2, HATU, DIPEA DMF, RT, 12h

Figure 2: Synthetic workflow demonstrating the versatility of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

Quantitative Reaction Metrics

The following table summarizes expected quantitative data and analytical metrics for the downstream functionalization of this building block, ensuring researchers have benchmarks for their workflows.

TransformationReagents / ConditionsExpected YieldKey Analytical Signature (¹H NMR / MS)
Ester Saponification LiOH·H₂O (3 eq), THF/MeOH/H₂O, RT, 3h88 - 95%Disappearance of methyl singlet at ~3.8 ppm; [M-H]⁻ in LCMS.
Amide Coupling (Primary amine) HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 12h75 - 85%Appearance of broad N-H triplet/doublet at ~8.5-9.0 ppm (H-bonded).
Amide Coupling (Secondary amine) HATU (1.5 eq), DIPEA (4 eq), DMF, 50°C, 16h60 - 75%Rotameric splitting in ¹H NMR due to restricted C-N bond rotation.
Ester Reduction DIBAL-H (2.5 eq), THF, -78°C to RT, 4h70 - 80%Appearance of -CH₂- singlet at ~4.8 ppm and -OH broad singlet.

References

  • Source: Googleapis.com (Patent)
  • CAS#:1635374-26-3 | Methyl 2-(pyrimidin-2-yl)
  • New paradigms in GPCR drug discovery Source: PMC - NIH URL
  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

Application Notes and Protocols: Incorporation of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in Organic Semiconductor Design

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Pyrimidine-Thiophene Scaffolds in Organic Electronics The design of novel organic semiconductors is a cornerstone of next-generation e...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Pyrimidine-Thiophene Scaffolds in Organic Electronics

The design of novel organic semiconductors is a cornerstone of next-generation electronics, with applications spanning flexible displays, printable circuits, and large-area sensors. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed.[1] Thiophene-based compounds have long been a focus of research due to their excellent charge transport characteristics and environmental stability.[2] The strategic incorporation of electron-deficient heterocycles, such as pyrimidine, into a thiophene backbone offers a powerful method for tuning the material's electronic properties.[3] The pyrimidine moiety, with its electron-withdrawing nature, can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, a critical factor for achieving high electron mobility and stability in n-type or ambipolar organic field-effect transistors (OFETs).[4]

This document provides detailed application notes and protocols for the incorporation of a promising, yet underexplored building block, Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate , in the design and fabrication of organic semiconductors. We will delve into a proposed synthetic pathway, outline its use in creating more complex semiconductor systems, and provide step-by-step protocols for the fabrication and characterization of prototype OFET devices. The insights and methodologies presented herein are grounded in established principles of organic semiconductor design and characterization, drawing parallels from structurally similar and well-documented pyrimidine-thiophene systems.

Molecular Design and Synthesis

The strategic design of an organic semiconductor begins at the molecular level. The fusion of a thiophene ring, an electron-rich unit, with a pyrimidine ring, an electron-deficient unit, creates a donor-acceptor (D-A) type structure. This architecture is known to reduce the bandgap of the material and influence its charge transport properties.[5]

Proposed Synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

A logical starting material is Methyl 2-aminothiophene-3-carboxylate .[9] This commercially available compound provides the necessary thiophene core with the amine and carboxylate functionalities in the correct positions for cyclization or coupling.

Protocol 1: Synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Objective: To synthesize the target molecule via a condensation reaction.

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-Tetramethoxypropane)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 2-aminothiophene-3-carboxylate (1 equivalent) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Condensation: To the stirred solution, add malondialdehyde or its equivalent (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

Rationale: This approach leverages the nucleophilic character of the amino group on the thiophene ring to react with the electrophilic carbonyl carbons of the malondialdehyde precursor, followed by cyclization to form the pyrimidine ring. The use of a strong base like sodium ethoxide is crucial for deprotonating the amine and facilitating the condensation.

Application in Organic Semiconductor Synthesis

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate serves as a versatile building block for the synthesis of more complex organic semiconductors, including small molecules and conjugated polymers. The ester functional group provides a reactive handle for further chemical modifications, such as hydrolysis to the carboxylic acid, followed by coupling reactions (e.g., Suzuki or Stille coupling) to extend the π-conjugated system.

Diagram 1: Molecular Design Strategy

cluster_0 Core Building Block cluster_1 Semiconductor Architectures M2PTC Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate Small_Molecule Extended π-Conjugated Small Molecule M2PTC->Small_Molecule Suzuki/Stille Coupling Polymer Conjugated Polymer M2PTC->Polymer Polymerization (e.g., via di-halogenated derivative)

Caption: Design pathways for advanced organic semiconductors.

Fabrication of Organic Thin-Film Transistors (OFETs)

The performance of an organic semiconductor is ultimately evaluated in a device context. The following protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new materials.

Protocol 2: OFET Fabrication

Objective: To fabricate an OFET using a solution-based deposition method for the organic semiconductor layer.

Materials:

  • Heavily doped silicon wafer with a 300 nm thermal oxide layer (serves as gate and dielectric)

  • Synthesized organic semiconductor (e.g., a derivative of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface quality and promote better molecular ordering of the organic semiconductor.

  • Semiconductor Deposition: Dissolve the synthesized organic semiconductor in a suitable high-purity solvent at a concentration of 5-10 mg/mL. Deposit the solution onto the substrate using spin-coating or drop-casting to form a thin film.

  • Annealing: Anneal the semiconductor film at an optimized temperature (typically between 80-150 °C) to improve film morphology and crystallinity.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) through a shadow mask using thermal evaporation.

Diagram 2: OFET Fabrication Workflow

Start Start: Clean Si/SiO₂ Substrate Surface_Treatment Surface Treatment (Optional) Start->Surface_Treatment Semiconductor_Deposition Semiconductor Deposition (Spin-coating/Drop-casting) Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Electrode Deposition (Thermal Evaporation) Annealing->Electrode_Deposition End Device Ready for Characterization Electrode_Deposition->End

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Device Characterization and Expected Properties

Once fabricated, the OFETs must be characterized to evaluate the performance of the new semiconductor material.

Protocol 3: OFET Characterization

Objective: To measure the key performance metrics of the fabricated OFET.

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant drain voltage (VD). This measurement is used to determine the field-effect mobility (µ), the on/off ratio, and the threshold voltage (Vth).

  • Output Characteristics: Measure the drain current (ID) as a function of the drain voltage (VD) at various constant gate voltages (VG). This provides information about the saturation behavior of the transistor.

Expected Electronic and Optical Properties

Based on literature for similar pyrimidine-thiophene and other donor-acceptor systems, we can anticipate the following properties for semiconductors derived from Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

Table 1: Expected Properties of Pyrimidine-Thiophene Based Semiconductors

PropertyExpected Range/CharacteristicRationale
HOMO Energy Level -5.5 to -6.0 eVThe electron-withdrawing pyrimidine ring is expected to lower the HOMO level compared to thiophene-only systems, enhancing air stability.[3]
LUMO Energy Level -3.0 to -3.5 eVThe pyrimidine moiety significantly lowers the LUMO, making the material a good candidate for n-type or ambipolar charge transport.[4]
Optical Bandgap 2.0 to 2.5 eVThe intramolecular charge transfer character between the thiophene donor and pyrimidine acceptor is expected to result in a relatively small bandgap.[10]
Charge Carrier Mobility (µ) 10-3 to 1 cm2V-1s-1The actual mobility is highly dependent on the final molecular structure, processing conditions, and film morphology. Thiazole derivatives, which are structurally similar, have shown good hole and electron mobility.[11]
Fluorescence Potential for dual-state emissionSome pyrimidine-thiophene derivatives exhibit strong emission in both solution and aggregated states, which could be useful for light-emitting applications.[10]

Diagram 3: Energy Level Diagram

HOMO HOMO (-5.5 to -6.0 eV) LUMO LUMO (-3.0 to -3.5 eV) LUMO->HOMO Bandgap (2.0 - 2.5 eV) Vacuum Vacuum Level (0 eV)

Caption: Expected energy levels for pyrimidine-thiophene semiconductors.

Conclusion

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate represents a promising building block for the development of high-performance organic semiconductors. Its inherent donor-acceptor structure provides a strong foundation for tuning the electronic and optical properties of the resulting materials. The protocols and insights provided in this document offer a comprehensive guide for researchers to synthesize this molecule, incorporate it into novel semiconductor designs, and fabricate and characterize proof-of-concept devices. While the specific performance of materials derived from this building block will depend on the final molecular architecture and processing conditions, the principles outlined here, based on extensive research into related compound families, provide a solid starting point for innovation in the field of organic electronics.

References

  • Al-Etaibi, A. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3982-3999. [Link]

  • Guo, W., et al. (2023). Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. New Journal of Chemistry, 47(18), 8617-8623. [Link]

  • El-Dean, A. M. K., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 381-413. [Link]

  • Seddek, A. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research, 9(12), 1-21. [Link]

  • Navamani, K., et al. (2013). Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers. Physical Chemistry Chemical Physics, 15(41), 17947-17961. [Link]

  • Abdel-Wahab, B. F. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Li, Y., et al. (2024). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers, 16(17), 2345. [Link]

  • ResearchGate. (n.d.). The energies of HOMO, LUMO, and the gap between HOMO and LUMO. [Link]

  • Li, Q., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 15(8), 987. [Link]

  • Li, Q., et al. (2025). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. Molecules, 30(8), 1567. [Link]

  • ResearchGate. (2017). Thiophene-Based Organic Semiconductors. [Link]

  • Perera, K. P. P., et al. (2022). Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Polymers, 14(6), 1205. [Link]

  • Yathirajan, H. S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO molecular orbitals correlation diagram of 7f from molecular orbital fragments. [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1599. [Link]

  • Baron, A., et al. (2021). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. Chemistry – A European Journal, 27(39), 12380-12389. [Link]

  • PubChem. (n.d.). Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. [Link]

  • Lin, S.-C., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(21), 3704. [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. [Link]

Sources

Application

Application Note: Regioselective C–H Functionalization of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Executive Summary Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is a highly privileged, densely functionalized scaffold frequently utilized in the development of kinase inhibitors and advanced organic materials. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is a highly privileged, densely functionalized scaffold frequently utilized in the development of kinase inhibitors and advanced organic materials. However, the presence of multiple functional groups presents a significant regioselectivity challenge during late-stage modification. This application note provides a comprehensive, self-validating guide for the divergent, regioselective functionalization of the thiophene ring at the C4 and C5 positions, leveraging transition-metal-catalyzed C–H activation.

Structural Analysis & Mechanistic Rationale

To achieve predictable functionalization, one must analyze the electronic and steric microenvironment of the substrate. In Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, the C2 and C3 positions are fully substituted.

  • The Directing Group Paradox: The pyrimidine ring at C2 is a potent electron-withdrawing group (EWG) and a classical bidentate/monodentate directing group. However, its primary ortho-directing trajectory targets the C3 position, which is sterically blocked by the methyl carboxylate group. Consequently, directed metallacycle formation via the pyrimidine nitrogen is geometrically restricted.

  • C5 Functionalization (Inherent Reactivity): The C5 position is the most inherently reactive site for Palladium-catalyzed direct arylation. The synergistic electron-withdrawing effects of the C2-pyrimidine and C3-ester significantly increase the acidity of the C5-proton. Under Pd(OAc)₂ catalysis with pivalic acid (PivOH) as an additive, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, achieving near-perfect C5-regioselectivity[1]. PivOH acts as a critical proton shuttle, lowering the activation energy barrier for C–H cleavage.

  • C4 Functionalization (Directed Activation): To overcome the inherent thermodynamic bias for C5, Ruthenium(II)-catalyzed directed C–H activation is required. The C3-carboxylate acts as a weak Lewis basic directing group. By utilizing [RuCl₂(p-cymene)]₂ combined with an Ag(I) salt, the Ru(II) center becomes highly cationic and electrophilic. It coordinates to the ester carbonyl oxygen, forming a 6-membered ruthenacycle intermediate that selectively activates the adjacent C4–H bond[2]. Furthermore, chemoselectivity inherently favors the electron-rich thiophene core over the highly electron-deficient pyrimidine appendage[3].

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters required to switch regioselectivity between the C4 and C5 positions.

Target PositionCatalyst SystemAdditives / BaseSolvent & TempYield (%)Regioselectivity
C5 (Arylation) 5 mol% Pd(OAc)₂30 mol% PivOH, 2.0 eq K₂CO₃DMAc, 110 °C82 - 89%> 95:5 (C5:C4)
C4 (Alkenylation) 10 mol%[RuCl₂(p-cymene)]₂20 mol% AgSbF₆, 2.0 eq Cu(OAc)₂DCE, 100 °C75 - 81%> 90:10 (C4:C5)
C4 (Arylation) 10 mol% [RuCl₂(p-cymene)]₂30 mol% Mesitylic acid, K₂CO₃Toluene, 120 °C68 - 74%> 85:15 (C4:C5)

Experimental Protocols

Protocol A: Palladium-Catalyzed Regioselective C5-Arylation

Objective: Harness the inherent acidity of the C5 proton via a CMD pathway.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (1.0 mmol, 1.0 eq), the corresponding aryl bromide (1.2 mmol, 1.2 eq), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq), and PivOH (30.6 mg, 0.3 mmol, 30 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere, preventing catalyst deactivation via oxidation.

  • Solvent Addition: Inject anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 16 hours. Causality Note: DMAc provides the necessary polarity to stabilize the polar CMD transition state, while 110 °C ensures sufficient thermal energy to overcome the C–H cleavage barrier.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (3 × 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the C5-arylated product.

Protocol B: Ruthenium-Catalyzed Ester-Directed C4-Alkenylation

Objective: Override inherent C5 reactivity by directing the catalyst to C4 via the C3-ester.

  • Preparation: In a dry reaction vial, charge Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (1.0 mmol, 1.0 eq), activated alkene (e.g., acrylates) (1.5 mmol, 1.5 eq), [RuCl₂(p-cymene)]₂ (61.2 mg, 0.1 mmol, 10 mol%), AgSbF₆ (68.7 mg, 0.2 mmol, 20 mol%), and Cu(OAc)₂ (363 mg, 2.0 mmol, 2.0 eq).

  • Activation Step: Causality Note: The addition of AgSbF₆ is critical. It abstracts the chloride ligands from the Ru precursor, precipitating AgCl and generating a highly electrophilic cationic Ru(II) species capable of binding the weak ester directing group.

  • Solvent & Reaction: Add anhydrous 1,2-Dichloroethane (DCE) (4.0 mL) under an Argon atmosphere. Seal the vial and heat to 100 °C for 24 hours. Cu(OAc)₂ acts as the terminal oxidant to regenerate the active Ru(II) catalyst after reductive elimination.

  • Workup & Isolation: Cool to room temperature, dilute with dichloromethane (DCM), and filter through Celite. Concentrate the filtrate and purify via silica gel chromatography to isolate the C4-alkenylated product.

Mechanistic Workflow

G cluster_0 C5 Pathway (Inherent Reactivity) cluster_1 C4 Pathway (Directed) Substrate Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate Pd_Cat Pd(OAc)2 / PivOH CMD Mechanism Substrate->Pd_Cat Aryl Bromide 110°C Ru_Cat [RuCl2(p-cymene)]2 / AgSbF6 Ester-Directed Activation Substrate->Ru_Cat Alkene/Aryl 100°C C5_Prod C5-Arylated Thiophene (High Yield) Pd_Cat->C5_Prod C-H Cleavage C4_Prod C4-Functionalized Thiophene (Ortho to Ester) Ru_Cat->C4_Prod 6-Membered Metallacycle

Divergent C-H functionalization pathways for C4 and C5 regioselectivity.

References

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts MDPI Molecules URL:[Link][2]

  • Sequential Regioselective C–H Functionalization of Thiophenes Organic Letters (ACS Publications) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Technical Support Center: Optimizing the Synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of ortho-substituted heteroaryl systems. The synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate via Suzuki-Miyaura cross-coupling is notoriously difficult due to a "perfect storm" of three competing chemical liabilities: the extreme instability of the pyrimidine boronic acid, the steric hindrance of the thiophene's methyl ester, and the hydrolytic sensitivity of that same ester.

This guide abandons generic protocols to provide a highly targeted, self-validating mechanistic workflow designed to push your yields from the typical <20% to >85%.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki coupling yields are consistently below 15%, and LC-MS shows massive amounts of unreacted methyl 2-bromothiophene-3-carboxylate alongside plain pyrimidine. What is happening? The Causality: You are experiencing severe, rapid protodeboronation[1]. 2-Heteroarylboronic acids (like 2-pyrimidinyl and 2-pyridyl) possess a basic nitrogen atom adjacent to the carbon-boron bond. In standard aqueous basic conditions, this nitrogen facilitates the formation of a zwitterionic intermediate that rapidly fragments, cleaving the C-B bond and replacing it with a C-H bond[2]. The Solution: You must abandon standard boronic acids and pinacol esters for this specific substrate. Switch to a 2-Pyrimidinyl MIDA (N-methyliminodiacetic acid) boronate . The MIDA ligand forms a protective cage around the boron atom, completely preventing zwitterion formation. Under optimized conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the steady-state concentration of the unstable boronic acid near zero[2].

Q2: I switched to a MIDA boronate, but now my LC-MS shows significant cleavage of the methyl ester on the thiophene ring. How do I protect the ester while still activating the MIDA group? The Causality: Standard Suzuki conditions use strong aqueous bases (e.g., NaOH, Na2CO3) at 90–100 °C. While these conditions efficiently hydrolyze the MIDA cage, they also act as potent nucleophiles that irreversibly hydrolyze your target's methyl ester at the 3-position into a carboxylic acid. The Solution: Implement a "Controlled Hydration" strategy. Instead of using an aqueous solvent system, run the reaction in anhydrous 1,4-dioxane using finely milled K3PO4 as the base. To trigger the MIDA release, add exactly 5.0 equivalents of water. This provides just enough moisture to hydrolyze the MIDA cage but starves the system of the excess hydroxide required to drive bulk ester hydrolysis.

Q3: The ester is intact and protodeboronation is minimized, but the reaction stalls at 40% conversion. Is the thiophene substrate the problem? The Causality: Yes. The methyl carboxylate group at the 3-position of the thiophene exerts massive steric hindrance directly adjacent to the coupling site (the 2-position). This steric bulk physically impedes the transmetalation step of the palladium catalytic cycle. If transmetalation is too slow, even a slow-release boronic acid will eventually decompose[3]. The Solution: Upgrade your ligand architecture. Standard catalysts like Pd(PPh3)4 cannot overcome this steric barrier efficiently. Switch to a highly active, bulky dialkylbiaryl phosphine ligand like XPhos paired with Pd2(dba)3. Note of caution: Recent automated high-throughput kinetic studies reveal that overly bulky ligands can paradoxically accelerate Pd-catalyzed protodeboronation if the transmetalation is not perfectly tuned[4]. XPhos strikes the exact geometric balance needed for this specific ortho-ester environment.

Part 2: Quantitative Data & Optimization Matrix

To prevent wasted optimization cycles, reference this matrix of historical failure modes versus our optimized parameters.

Boron SourceBase / Solvent SystemCatalyst SystemPrimary Failure ModeExpected Yield
2-Pyrimidinylboronic acidNa2CO3 / H2O-Dioxane (1:1)Pd(PPh3)4Rapid protodeboronation[1]< 10%
2-Pyrimidinyl pinacol esterK2CO3 / H2O-Toluene (1:1)Pd(dppf)Cl2Ester hydrolysis; Slow transmetalation25 - 35%
2-Pyrimidinyl MIDA boronateK3PO4 (anhydrous) / DioxanePd(PPh3)4Stalled transmetalation (Steric clash)40 - 50%
2-Pyrimidinyl MIDA boronate K3PO4 + 5 eq H2O / Dioxane Pd2(dba)3 / XPhos None (Optimized slow-release) > 85%

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the critical balance between the slow-release mechanism and the catalytic cycle required to successfully synthesize this molecule.

G Substrate Methyl 2-bromothiophene -3-carboxylate PdCat Pd2(dba)3 / XPhos Catalytic Cycle Substrate->PdCat Oxidative Addition MIDABoronate 2-Pyrimidinyl MIDA Boronate (Stable Reservoir) Hydrolysis Controlled Hydrolysis (K3PO4, 5 eq H2O) MIDABoronate->Hydrolysis ActiveBoronic 2-Pyrimidinylboronic Acid (Low Steady-State Conc.) Hydrolysis->ActiveBoronic Slow Release ActiveBoronic->PdCat Transmetalation (Fast with XPhos) Degradation Protodeboronation (Rapid in basic media) ActiveBoronic->Degradation Competing Pathway Product Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate (Target Yield >85%) PdCat->Product Reductive Elimination DeadEnd Pyrimidine + Borates (Dead End) Degradation->DeadEnd

Caption: Catalytic workflow demonstrating the MIDA slow-release mechanism outcompeting protodeboronation.

Part 4: Validated Experimental Workflow

This protocol is designed as a self-validating system . If the in-process checks fail, do not proceed to workup; the causality notes will tell you exactly which variable has drifted.

Reagents Required:

  • Methyl 2-bromothiophene-3-carboxylate (1.0 equiv, 1.0 mmol)

  • 2-Pyrimidinyl MIDA boronate (1.5 equiv, 1.5 mmol)

  • Anhydrous Potassium Phosphate (K3PO4) - Must be finely milled (3.0 equiv, 3.0 mmol)

  • Pd2(dba)3 (2.0 mol%) and XPhos (4.0 mol%)

  • Anhydrous 1,4-Dioxane (5.0 mL)

  • Degassed HPLC-grade H2O (5.0 equiv, 5.0 mmol, ~90 µL)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: To an oven-dried Schlenk flask equipped with a stir bar, add the methyl 2-bromothiophene-3-carboxylate, 2-pyrimidinyl MIDA boronate, milled K3PO4, Pd2(dba)3, and XPhos.

    • Causality Note: Milling the K3PO4 increases surface area, ensuring the base is highly active in the organic solvent without requiring bulk water dissolution[5].

  • Solvent & Controlled Hydration: Seal the flask, evacuate, and backfill with Argon (3x). Inject 5.0 mL of anhydrous, sparged 1,4-dioxane. Finally, inject exactly 90 µL (5.0 equiv) of degassed water.

    • Causality Note: This precise water stoichiometry is the linchpin of the protocol. It is mathematically restricted to hydrolyze the MIDA cage but is exhausted before it can hydrolyze the product's methyl ester.

  • Thermal Activation: Heat the reaction mixture to exactly 75 °C with vigorous stirring (1000 rpm). Do not exceed 75 °C.

  • In-Process Validation (t = 2 hours): Remove a 10 µL aliquot, dilute in MeCN, and run an LC-MS.

    • Validation Check: You should observe product formation and intact MIDA boronate. You should see <5% free 2-pyrimidinylboronic acid . If free boronic acid is pooling (>10%), your transmetalation is too slow. Verify that your XPhos ligand has not oxidized.

  • Completion & Workup (t = 16 hours): Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the entire mixture through a short pad of Celite to remove Pd black and precipitated MIDA salts.

  • Isolation: Wash the filtrate with a saturated aqueous NH4Cl solution (to neutralize any remaining base and protect the ester during concentration), dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

References

  • Pyrimidine derivatives obtained by Suzuki cross-coupling. ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solubilization of rigid, planar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solubilization of rigid, planar heterocycles. Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is a prime example of a molecule that deceives many researchers: despite possessing polar functional groups (a pyrimidine ring and a methyl ester), it often exhibits intractable behavior in common polar organic solvents.

This guide is designed to unpack the thermodynamic causality behind this behavior and provide self-validating, field-proven protocols to keep your assays and syntheses on track.

Diagnostic Overview: The Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecular physics at play. The core structure of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate consists of a highly conjugated, bi-heteroaryl system (pyrimidine fused to a thiophene).

This structural planarity facilitates highly efficient, tightly packed intermolecular π−π stacking in the solid state, leading to an exceptionally high crystal lattice energy[1]. When you attempt to dissolve this compound in a polar protic solvent like methanol, the thermodynamic energy required to break apart these tightly packed molecules (solute-solute interactions) drastically exceeds the energy released when the solvent surrounds the solute (solute-solvent interactions)[2]. Consequently, the compound crashes out of solution.

SolventLogic Planarity Molecular Planarity (Pyrimidine-Thiophene) Lattice High Crystal Lattice Energy Planarity->Lattice Insolubility Insoluble in Protic Solvents (MeOH, EtOH) Lattice->Insolubility Aprotic Polar Aprotic Solvents (DMSO, DMF) Insolubility->Aprotic Requires shift to Disruption Intercalation & Lattice Disruption Aprotic->Disruption Success Successful Solubilization Disruption->Success Enables

Logical relationship between molecular planarity, lattice energy, and solvent selection.

Troubleshooting FAQs

Q: Why does the compound form a cloudy suspension in methanol and acetonitrile, despite the "like dissolves like" rule? A: The "like dissolves like" heuristic is overridden by the high crystal lattice energy of the planar heterocyclic system[1]. While methanol and acetonitrile are polar, they lack the strong, localized dipole moment and specific geometry required to intercalate and disrupt the π−π stacking of the pyrimidine-thiophene core. Methanol's strong hydrogen-bonding network actually prefers self-association over solvating the hydrophobic, planar faces of your molecule[2].

Q: I need to run a downstream assay in a polar protic environment. How can I overcome this without changing the primary solvent entirely? A: You must utilize a kinetic stabilization strategy via a co-solvent system[3]. First, dissolve the compound completely in a minimal volume of a strong polar aprotic solvent (e.g., DMSO) to fully disrupt the crystal lattice. Once a homogeneous solution is achieved, slowly titrate this into your primary polar protic solvent under vigorous stirring. The initial disruption of the crystal lattice by the aprotic carrier solvent lowers the kinetic barrier, creating a metastable supersaturated solution that delays precipitation[4].

Q: What are the optimal solvent systems for scaling up purification or running NMR analysis for this specific scaffold? A: For analytical purposes like NMR, DMSO- d6​ is the definitive choice. Its high dielectric constant and ability to act as a strong hydrogen bond acceptor effectively solvates the pyrimidine nitrogens and disrupts intermolecular networks[5]. For synthetic scale-up, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are highly recommended. Empirical thermodynamic studies on structurally similar pyrimidine derivatives demonstrate a solubility gradient of DMF > Methanol > non-polar solvents, directly correlating with the solvent's ability to intercalate planar stacking[5].

Quantitative Data: Solvent Selection Matrix

To aid in your experimental design, refer to the following solubility matrix. It synthesizes the relationship between solvent dielectric properties and their mechanistic capacity to dissolve planar pyrimidine-thiophene derivatives.

Solvent CategorySpecific SolventDielectric Constant (ε)Solubilization CapacityMechanistic Rationale
Polar Protic Methanol32.7Poor (<1 mg/mL)Strong solvent self-association; fails to disrupt π−π stacking.
Polar Aprotic Acetonitrile37.5Poor to ModerateHigh polarity but lacks structural geometry for intercalation.
Polar Aprotic DMF36.7High (>20 mg/mL)Strong hydrogen bond acceptor; effectively disrupts crystal lattice.
Polar Aprotic DMSO46.7Very High (>50 mg/mL)Optimal dipole moment and geometry for full π -system intercalation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on the Tyndall effect to prevent false-positive solubility readings—a common pitfall where micro-precipitates are mistaken for a true homogeneous solution.

Protocol: Thermodynamic Solubilization & Co-Solvent Titration

Objective: To achieve complete dissolution of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate while verifying the thermodynamic limits of the solvent system.

Step 1: Compound Preparation Weigh exactly 10.0 mg of the compound into a clean, dry 2.0 mL amber glass vial.

Step 2: Primary Solvation Add 100 µL of a high-dipole polar aprotic solvent (e.g., anhydrous DMSO or DMF).

Step 3: Kinetic Energy Input Seal the vial and place it in an ultrasonic bath set to 40°C for 15 minutes. The combination of thermal and acoustic energy provides the activation energy necessary to break the π−π stacking[3].

Step 4: Validation Checkpoint (The Tyndall Test) Remove the vial and shine a focused laser pointer through the liquid against a dark background.

  • Pass: The beam is invisible as it passes through the liquid. The compound is fully dissolved.

  • Fail: A visible, hazy beam (Tyndall scattering) appears. Micro-crystals remain. Add an additional 50 µL of the primary solvent and repeat Step 3.

Step 5: Co-Solvent Titration (If required for downstream assays) If your application requires a protic environment, slowly add the secondary solvent (e.g., Methanol or aqueous buffer) dropwise under continuous vortexing until the desired final volume is reached, carefully monitoring for reprecipitation[4].

ExperimentalWorkflow Step1 Weigh Compound Step2 Add Primary Solvent (DMSO/DMF) Step1->Step2 Step3 Sonication (15 min) @ 40°C Step2->Step3 Decision Clear Solution? Step3->Decision Step4A Proceed to Dilution (Add Protic Solvent) Decision->Step4A Yes (No Tyndall Effect) Step4B Increase Temp/Volume or Change Solvent Decision->Step4B No (Tyndall Effect) Step4B->Step2 Iterate

Experimental workflow for co-solvent dissolution and kinetic stabilization.

References

  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: SciSpace URL: [Link]

  • Title: CHAPTER 2: Tactics to Improve Solubility Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Troubleshooting unwanted ester hydrolysis during Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering unwanted ester saponification during the functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering unwanted ester saponification during the functionalization of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate .

Below, you will find an in-depth mechanistic analysis, a troubleshooting Q&A, quantitative optimization data, and a self-validating experimental protocol designed to preserve sensitive ester moieties during complex cross-coupling reactions.

Mechanistic Analysis: The Causality of Directed Hydrolysis

Before adjusting reaction parameters, it is critical to understand why Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is exceptionally prone to hydrolysis. The vulnerability of this molecule is not merely a function of standard ester reactivity; it is driven by directed anchimeric assistance .

The nitrogen atoms on the C2 pyrimidine ring act as potent Lewis basic directing groups. During a Suzuki-Miyaura coupling utilizing aqueous alkali bases (e.g., Na₂CO₃, K₂CO₃), the alkali metal cation coordinates with the pyrimidine nitrogen. This coordination creates a highly structured transition state that brings the associated hydroxide ion (or water molecule) into the immediate spatial vicinity of the adjacent C3 methyl ester. This proximity effect drastically lowers the activation energy for nucleophilic attack, causing rapid saponification that outpaces the desired palladium-catalyzed transmetalation[1]. Furthermore, the electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the thiophene ester carbonyl, compounding the issue.

Mechanism SM Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate Coord Pyrimidine N-Metal Coordination SM->Coord Base/H2O Added Hydrolysis Directed OH- Attack (Undesired Hydrolysis) Coord->Hydrolysis Strong Base / High Temp Coupling Pd Transmetalation (Desired Pathway) Coord->Coupling Mild Base / Anhydrous Acid Carboxylic Acid Byproduct Hydrolysis->Acid Product Cross-Coupled Ester Product Coupling->Product

Mechanistic divergence between desired cross-coupling and undesired directed ester hydrolysis.

Troubleshooting FAQs

Q1: Why does my methyl ester hydrolyze so rapidly even when using standard, mild Suzuki conditions (e.g., K₂CO₃ / Dioxane:H₂O)? A1: Standard Suzuki conditions often rely on biphasic aqueous systems to dissolve the inorganic base and activate the boronic acid. However, the unique structural arrangement of your substrate facilitates metal-directed hydrolysis. Even a "mild" base like K₂CO₃ provides enough hydroxide equivalents in the presence of water to cleave the highly electrophilic, proximity-activated ester [1].

Q2: How can I optimize the base and solvent to prevent this cleavage? A2: You must disrupt the hydrolysis pathway by either lowering the base strength or eliminating water entirely. For moderately sensitive substrates, switching to a weaker, bulkier base like K₃PO₄ in a strictly controlled biphasic system (e.g., Toluene:H₂O, 10:1) can reduce background hydrolysis. For highly sensitive heteroaryl esters, transitioning to strictly anhydrous conditions using Potassium Trimethylsilanolate (TMSOK) is the definitive solution. TMSOK activates the boronic ester via the "boronate mechanism" without generating hydroxide ions [2].

Q3: Can I still use boronic acids if I switch to anhydrous conditions? A3: It is highly discouraged. Boronic acids undergo trimerization to boroxines under anhydrous conditions, a process that releases stoichiometric equivalents of water directly into your reaction mixture. This generated water will immediately trigger ester hydrolysis. When operating under anhydrous conditions (e.g., with TMSOK), you must use boronic pinacol (BPin) esters or neopentyl glycol esters to completely exclude moisture [2, 5].

Q4: What role does the palladium catalyst play in minimizing these side reactions? A4: The kinetics of the reaction dictate the product distribution. If transmetalation is slow, background hydrolysis will dominate. Utilizing highly active, large-but-flexible Pd-NHC precatalysts or modern Buchwald precatalysts (e.g., XPhos Pd G3) accelerates the oxidative addition and transmetalation steps. This allows the desired C-C bond formation to outcompete the slower background hydrolysis, enabling shorter reaction times and lower temperatures [3, 4].

Workflow Start Ester Hydrolysis Detected? CheckBase Evaluate Base Strength & Solubility Start->CheckBase Yes Success Product Isolated Intact Ester Start->Success No Anhydrous Switch to Anhydrous Conditions (TMSOK) CheckBase->Anhydrous Boronate Ester Used Biphasic Use Mild Biphasic (K3PO4 / Toluene:H2O) CheckBase->Biphasic Boronic Acid Used Temp Lower Reaction Temp (< 60°C) Anhydrous->Temp Still Hydrolyzing Biphasic->Temp Still Hydrolyzing Temp->Success Optimized

Decision tree for optimizing reaction conditions to prevent ester hydrolysis.

Quantitative Optimization Data

The following table summarizes the impact of base and solvent selection on the survival of the methyl ester during a model Suzuki-Miyaura cross-coupling of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

Base (2.0 eq)Solvent SystemTemp (°C)Boron SourceCross-Coupling Yield (%)Ester Hydrolysis (%)
Na₂CO₃Dioxane:H₂O (4:1)80Boronic Acid15%80%
K₂CO₃Toluene:H₂O (10:1)80Boronic Acid45%40%
K₃PO₄THF:H₂O (10:1)60Boronic Acid72%15%
TMSOK THF (Strictly Anhydrous) 60 BPin Ester 91% < 2%

Data synthesized from established optimization parameters for sensitive heteroaryl esters [1, 2].

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

To achieve >90% cross-coupling yield while maintaining <2% ester hydrolysis, follow this strictly anhydrous methodology utilizing TMSOK. This protocol is designed as a self-validating system; specific checkpoints are built-in to ensure the integrity of the ester before proceeding to the next step.

Reagents Required:

  • Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (Electrophile, 1.0 eq)

  • Aryl Boronic Pinacol (BPin) Ester (Nucleophile, 1.2 eq)

  • XPhos Pd G3 (Precatalyst, 0.02 eq)

  • Potassium Trimethylsilanolate (TMSOK) (Base, 2.0 eq)

  • Anhydrous, degassed THF

Step-by-Step Methodology:

  • Catalyst & Substrate Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the thiophene electrophile (1.0 eq), the aryl BPin ester (1.2 eq), and XPhos Pd G3 (0.02 eq).

    • Causality: BPin esters are mandatory here. Using a boronic acid will generate water via boroxine formation, instantly compromising the anhydrous environment.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration.

    • Validation Checkpoint: The solution should be homogeneous and pale yellow. Any immediate darkening indicates premature catalyst decomposition due to oxygen ingress.

  • Base Introduction: Add TMSOK (2.0 eq) in a single portion.

    • Causality: TMSOK acts as a highly soluble, anhydrous base that activates the boronic ester to form the reactive boronate complex without introducing the hydroxide ions responsible for saponification [2].

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 60 °C for 2–4 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS every hour. Confirm the consumption of the starting material mass. The absence of an [M-14] mass peak (which indicates demethylation/hydrolysis to the carboxylic acid) validates that the ester remains intact.

  • Quenching (Critical Step): Cool the reaction to room temperature. Immediately quench the reaction by filtering the mixture through a short pad of silica gel, eluting with Ethyl Acetate.

    • Causality: This step is crucial. Filtering removes the basic TMSOK and palladium species before solvent concentration. Concentrating the reaction mixture with the base still present under applied heat (rotary evaporation) is a primary cause of late-stage ester hydrolysis.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude material via flash column chromatography to isolate the intact, cross-coupled ester.

References

  • Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail Journal of the American Chemical Society URL:[Link]

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts Organometallics - ACS Publications URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate National Institutes of Health (PMC) URL:[Link]

Optimization

Optimizing recrystallization conditions for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate purification

Welcome to the advanced technical support and troubleshooting guide for the purification of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3)[1]. As a critical heteroaromatic building block, achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for the purification of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3)[1]. As a critical heteroaromatic building block, achieving high purity (>99% HPLC) is essential for downstream pharmaceutical synthesis.

Because this scaffold is typically synthesized via [2] or [3], crude batches frequently suffer from three primary contaminants: residual palladium, triphenylphosphine oxide (TPPO), and unreacted boronic acids. This guide provides a self-validating framework to isolate the pure product while avoiding common phase-separation pitfalls.

Physicochemical Profiling & Solvent Selection

The target molecule features a moderately polar methyl ester, a lipophilic thiophene core, and a basic pyrimidine ring capable of strong hydrogen bonding and metal chelation. Selecting the correct solvent system is a balance of polarity matching and impurity rejection.

Solvent SystemPolarity MatchImpurity Rejection ProfileEst. YieldMechanistic Notes
EtOAc / Heptane ModerateExcellent for TPPO and polar boronic acids.80–85%Preferred anti-solvent system. Requires strict temperature control to prevent oiling out.
Isopropanol (IPA) HighGood for general organic impurities.70–75%Single-solvent system. Slower crystallization kinetics but highly scalable.
EtOH / Water High (Protic)Excellent for inorganic salts (e.g., K₃PO₄).65–70%High risk of ester hydrolysis if residual base is present in the crude matrix.
Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the EtOAc/Heptane system and is designed to be self-validating. Each step includes an In-Process Control (IPC) to ensure the system behaves predictably before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in 30 mL of Ethyl Acetate (EtOAc). Heat the mixture to 60°C under gentle agitation until fully dissolved.

  • Causality: EtOAc provides sufficient polarity to dissolve the ester and pyrimidine moieties at elevated temperatures while leaving highly polar inorganic salts undissolved.

  • IPC 1: Visually inspect the solution. If the solution is opaque or contains black particulates, proceed to Step 2. If clear and yellow/orange, skip to Step 3.

Step 2: Palladium Scavenging (If Required)

  • Action: Add 1.0 g of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) to the 60°C solution. Stir for 30 minutes, then filter hot through a pre-warmed Celite pad.

  • Causality: The nitrogen atoms on the pyrimidine ring act as strong bidentate ligands, chelating residual palladium[2]. The thiol scavenger outcompetes the pyrimidine for the metal, covalently trapping the Pd so it can be filtered out.

Step 3: Anti-Solvent Addition & Nucleation

  • Action: Maintain the filtrate at 60°C. Begin adding Heptane dropwise (approx. 1 mL/min) until the solution reaches the cloud point (typically around 45-50 mL of Heptane).

  • Causality: Heptane lowers the overall dielectric constant of the medium, reducing the solubility of the target molecule and pushing the system into the metastable zone.

  • IPC 2 (Self-Validation): Pause addition at the cloud point. The solution must remain cloudy but stable for 5 minutes without forming a separate liquid layer (oiling out). If an oil forms, refer to the FAQ below.

Step 4: Controlled Cooling Ramp

  • Action: Once a stable suspension of seed crystals forms, cool the reactor from 60°C to 5°C at a strict rate of 0.5°C/min.

  • Causality: A slow cooling ramp allows molecules to orient properly into the growing crystal lattice. Rapid cooling crashes the product out, trapping TPPO and solvent inclusions within the crystal defects.

Step 5: Isolation

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane. Dry under a vacuum at 40°C to constant weight.

Troubleshooting Guides & FAQs

Q: Why does my product form an oil at the bottom of the flask instead of crystallizing? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the anti-solvent is added too rapidly. The system is pushed past the metastable zone directly into the labile region before nucleation can occur. Furthermore, the pyrimidine ring can form strong intermolecular hydrogen-bond networks that trap solvent.

  • Solution: Reheat the mixture until it is completely homogeneous again. Add 1–2% v/v of a protic modifier (like Ethanol) to disrupt the pyrimidine-ester non-covalent networks. Re-introduce Heptane much slower, and add authentic seed crystals exactly at the cloud point to force solid-liquid nucleation.

Q: My isolated crystals have a grey/black tint. How do I remove the residual palladium? A: Because this molecule is synthesized via using catalysts like Pd(PPh₃)₄[2], the pyrimidine nitrogen atoms chelate the palladium, causing it to co-crystallize.

  • Solution: You must break the chelation prior to crystallization. Implement Step 2 of the SOP above. Using a thiol-based silica scavenger at 60°C provides a thermodynamically favorable binding site for the Pd, effectively stripping it from your product.

Q: NMR shows my product is contaminated with Triphenylphosphine Oxide (TPPO). How do I purge it? A: TPPO is a notorious, highly crystalline byproduct of Pd(PPh₃)₄-catalyzed reactions[2]. It is soluble in moderately polar solvents but will co-precipitate if the anti-solvent ratio is too high.

  • Solution: Limit your EtOAc:Heptane ratio to a maximum of 1:2. If TPPO levels in the crude are exceptionally high (>15 mol%), pre-wash the crude solid with cold toluene before beginning the EtOAc dissolution. TPPO is highly soluble in toluene, while the thiophene-carboxylate has limited cold solubility.

Recrystallization Workflow & Decision Tree

G Start Crude Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve CheckPd Is solution dark/black? (Pd contamination) Dissolve->CheckPd AddScavenger Add Thiol Scavenger Stir 30 min & Filter CheckPd->AddScavenger Yes AddHeptane Add Heptane dropwise until cloud point CheckPd->AddHeptane No AddScavenger->AddHeptane CheckOil Does product oil out? AddHeptane->CheckOil Reheat Reheat to clear, add 1% EtOH, seed CheckOil->Reheat Yes Cool Cool ramp to 5°C (0.5°C/min) CheckOil->Cool No Reheat->Cool Pure Filter & Wash Pure Crystals Cool->Pure

Workflow for recrystallization and troubleshooting of pyrimidin-2-yl thiophene intermediates.

References
  • Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate | Chemsrc. Chemsrc.com. URL:[Link]

  • Kusturin, C., et al. "Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry." Organic Letters (ACS Publications). URL:[Link]

  • "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions." Molecules (MDPI). URL:[Link]

Sources

Troubleshooting

Minimizing side reactions in pyrimidin-2-yl thiophene cross-coupling synthesis

Technical Support Center: Synthesis of Pyrimidin-2-yl Thiophenes Welcome to the technical support center for the synthesis of pyrimidin-2-yl thiophene scaffolds. These structures are of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Pyrimidin-2-yl Thiophenes

Welcome to the technical support center for the synthesis of pyrimidin-2-yl thiophene scaffolds. These structures are of significant interest in medicinal chemistry and materials science. However, their synthesis via palladium-catalyzed cross-coupling reactions is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth, experience-based answers to common challenges, helping you diagnose issues and optimize your reaction conditions.

Section 1: Understanding and Diagnosing Common Side Reactions

Before troubleshooting, it's crucial to identify the unwanted byproducts. The first step in any problematic reaction is to obtain detailed analytical data (LC-MS, GC-MS, and NMR) on the crude reaction mixture to identify the masses and structures of major impurities.

Frequently Asked Questions: Side Reaction Identification

Q1: My reaction is complex, and besides my starting materials, I see several major byproducts. What are the most likely culprits in a Suzuki-Miyaura coupling?

A1: In the Suzuki-Miyaura coupling of a pyrimidinyl halide with a thiophene boronic acid (or vice versa), the most common side reactions are:

  • Homocoupling: Formation of either a bi-thiophene or a bi-pyrimidine. This arises from the coupling of two molecules of the same starting material and is often exacerbated by the presence of oxygen.[1][2]

  • Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom on the thiophene ring.[3][4] This is a frequent issue with heteroaryl boronic acids, which can be unstable under basic reaction conditions.[3][5]

  • Protodehalogenation (Hydrodehalogenation): The halide on the pyrimidine ring is replaced by a hydrogen atom. This becomes more problematic with electron-rich aryl halides and highly active catalysts.[1]

  • Catalyst Decomposition: Formation of palladium black (insoluble palladium(0)) indicates catalyst deactivation and precipitation, halting the catalytic cycle.

Q2: How can I confirm if protodeboronation is the primary issue?

A2: To diagnose protodeboronation, you can run a control experiment. Subject your thiophene boronic acid to the complete reaction conditions (base, solvent, temperature) but without the pyrimidinyl halide and palladium catalyst.[3] Monitor the reaction over time using LC-MS or NMR. The appearance of the simple thiophene (the "de-boronated" product) confirms the instability of your reagent under the chosen conditions.[3]

Q3: What causes the formation of homocoupled products, and how can I spot them?

A3: Homocoupling of boronic acids is typically an oxidative process, often promoted by residual oxygen in the reaction mixture or by side pathways in the catalytic cycle.[2][6] It can also occur if the transmetalation step is slow relative to other pathways. Homocoupled byproducts will have masses corresponding to (2 x Mass of Thiophene-H) or (2 x Mass of Pyrimidine-H). They are usually less polar than the starting materials and the desired product. Rigorous degassing of solvents and running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is the first and most critical step to minimize this.[6]

Section 2: Troubleshooting Guide & Optimization Strategies

This section provides actionable solutions to common problems encountered during the synthesis.

Q4: My yield is low, and the main byproduct is the homocoupling of my thiophene boronic acid. What should I do?

A4: This is a classic problem indicating an imbalance in the catalytic cycle, often related to oxygen contamination or slow transmetalation.

Troubleshooting Steps for Homocoupling:

  • Improve Inert Atmosphere: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[6] Maintain a positive pressure of an inert gas throughout the reaction.

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[1]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the pyrimidinyl halide can help consume the organoboron reagent before it has a chance to homocouplize.[1]

  • Change the Boron Source: Boronic acids are more prone to homocoupling than their corresponding boronate esters (e.g., pinacol or MIDA esters).[7] Converting the boronic acid to a more stable ester derivative before the coupling can significantly suppress this side reaction.[8]

Q5: I'm observing significant protodeboronation of my thiophene boronic acid, even with careful degassing. How can I prevent this?

A5: Protodeboronation is a hydrolytic process, often catalyzed by base and accelerated by heat.[3][9] The C-B bond on electron-rich heterocycles like thiophene can be particularly labile.

Strategies to Mitigate Protodeboronation:

  • Use Boronate Esters: As mentioned, pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[7][8] This is the most effective solution.

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[10] If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base like K₃PO₄ or K₂CO₃, or even an organic base under specific conditions.[6]

  • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress this water-mediated side reaction.[7]

  • pH Control: The rate of protodeboronation is highly pH-dependent. The stability of boronic acids can vary significantly across the pH range, and decomposition can be accelerated under the basic conditions required for the coupling.[3]

Q6: My reaction is stalled, and I see palladium black. What caused my catalyst to die, and how do I fix it?

A6: Catalyst poisoning or decomposition is a common issue when working with nitrogen-containing heterocycles like pyrimidine. The lone pair on the pyrimidine nitrogen can irreversibly bind to the palladium center, inhibiting its catalytic activity.[7][11]

Solutions for Catalyst Deactivation:

  • Ligand Selection is Key: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, and RuPhos are designed to prevent catalyst poisoning.[7][12] They create a sterically hindered environment around the palladium center, which favors the productive steps of the catalytic cycle over deactivation pathways.[12]

  • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from a source like Pd(OAc)₂, use a well-defined palladium precatalyst (e.g., an XPhos-palladacycle).[7] These precatalysts ensure more efficient and reliable generation of the active catalytic species.[6][7]

  • Slow Addition: In some cases, slowly adding the pyrimidine coupling partner to the reaction mixture can help maintain a low concentration and reduce the rate of catalyst poisoning.[7]

Comparative Table of Reaction Conditions
Problem Parameter Standard Condition Recommended Change & Rationale
Homocoupling Boron ReagentThiophene Boronic AcidThiophene-Pinacol Boronate: More stable, less prone to oxidative homocoupling.[8]
AtmosphereNitrogen BlanketRigorous Degassing (Freeze-Pump-Thaw): More effective at removing dissolved oxygen.[6]
Protodeboronation BaseK₂CO₃ (aq)K₃PO₄ (anhydrous): A slightly weaker, non-hydroxide base that can reduce the rate of C-B bond cleavage.[10]
SolventDioxane/WaterAnhydrous Dioxane or Toluene: Removes water, which is a key reagent for protodeboronation.[7]
Catalyst Death LigandPPh₃SPhos or XPhos: Bulky, electron-rich ligands that shield the Pd center and prevent deactivation by the pyrimidine nitrogen.[7][12]
Pd SourcePd(OAc)₂SPhos G3 Palladacycle: A pre-formed catalyst that ensures efficient generation of the active Pd(0) species.[7]

Section 3: Optimized Protocols and Workflows

Adhering to a robust, validated protocol is essential for reproducibility. Below is a general-purpose, optimized protocol for a Suzuki-Miyaura coupling that aims to minimize common side reactions.

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Thiophene-2-boronic acid pinacol ester

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Thiophene-2-boronic acid pinacol ester (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the K₃PO₄ base. Flame-dry the tube under high vacuum and allow it to cool to room temperature.

  • Reagent Addition: Backfill the tube with argon. Under a positive flow of argon, add the SPhos Pd G3 precatalyst, the thiophene-2-boronic acid pinacol ester, and the 2-chloropyrimidine.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to one quick freeze-pump-thaw cycle to ensure all oxygen is removed.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-18 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by LC-MS or TLC. Look for the consumption of the limiting reagent (2-chloropyrimidine).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Workflow: Troubleshooting Low Yield

This decision tree can guide your optimization process when faced with low product yield.

G start Low Yield Observed check_sm Starting Materials (SMs) Consumed? start->check_sm sm_ok Yes check_sm->sm_ok  Yes sm_no No check_sm->sm_no  No check_byproducts Identify Major Byproducts (LC-MS, NMR) homocoupling Homocoupling? check_byproducts->homocoupling sm_ok->check_byproducts sol_conditions Increase Temperature Screen Solvents Check Reagent Purity sm_no->sol_conditions protodeboronation Protodeboronation? homocoupling->protodeboronation  No sol_homo Improve Degassing Use Boronate Ester Lower Temperature homocoupling->sol_homo  Yes other Other/Decomposition? protodeboronation->other  No sol_proto Use Boronate Ester Switch to Milder Base Anhydrous Conditions protodeboronation->sol_proto  Yes sol_catalyst Switch to Bulky Ligand (e.g., SPhos) Use Precatalyst other->sol_catalyst

Caption: A troubleshooting workflow for low-yield reactions.

Visual Aid: The Suzuki-Miyaura Catalytic Cycle and Points of Failure

Understanding the catalytic cycle helps pinpoint where side reactions originate.

Suzuki_Cycle cluster_side Side Reactions Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Pyrimidine Binding Transmetal Transmetalation L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Ar¹-Ar² (Desired Product) Transmetal->Product RedElim->Pd0 Regeneration Ar1X Pyrimidine-X (Ar¹-X) Ar1X->OxAdd Ar2B Thiophene-B(OR)₂ (Ar²-B(OR)₂) Ar2B->Transmetal Homocoupling Homocoupling (Ar²-Ar²) Ar2B->Homocoupling O₂ Protodeboronation Protodeboronation (Ar²-H) Ar2B->Protodeboronation H₂O, Base Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The Suzuki-Miyaura cycle and key side reactions.

References

  • Johnson Matthey. Cross-Coupling Reactions Guide. Available from: [Link]

  • RSC Publishing. On the role of additives in alkyl–alkyl Negishi cross-couplings. Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Reiser, O. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. 2024.
  • PubMed. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Hayhow, T. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. 2021.
  • University of Edinburgh. Edinburgh Research Explorer - Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Available from: [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. 2017. Available from: [Link]

  • ResearchGate. On the role of additives in alkyl-alkyl Negishi cross-couplings. Available from: [Link]

  • RSC Publishing. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. 2013. Available from: [Link]

  • The University of Manchester. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - Research Explorer. Available from: [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025. Available from: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. 2025.
  • ACS Publications. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. Available from: [Link]

  • Juniper Publishers. Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. 2023.
  • PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. 2012. Available from: [Link]

  • Myers, A. The Stille Reaction. Available from: [Link]

  • Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2013. Available from: [Link]

  • Organic Synthesis. Stille Coupling. Available from: [Link]

  • Yang, C. et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2012. Available from: [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. 2008. Available from: [Link]

  • RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. 2022. Available from: [Link]

  • ACS Publications. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. 2025.
  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in purifying Methyl 2-(pyrimidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in purifying Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate .

Purifying heterocyclic compounds containing both electron-rich and electron-deficient rings requires a deep understanding of physicochemical causality. This guide bypasses generic advice to focus on the exact molecular interactions dictating your chromatographic success.

Part 1: Molecular Profiling & Causality (The "Why")

Before selecting a solvent system, we must deconstruct the target molecule to understand why it behaves poorly on standard silica gel:

  • The Pyrimidine Ring (The Tailing Culprit): Pyrimidine contains two sp2 -hybridized nitrogen atoms. While not strongly basic (pKa ~1.3), they are highly polarizable hydrogen-bond acceptors. Standard bare silica gel contains acidic silanol groups (Si-OH, pKa ~4.5). The pyrimidine nitrogens interact strongly with these silanols, causing severe peak tailing, irreversible adsorption, and poor recovery[1].

  • The Methyl Ester (The Degradation Risk): Positioned at the 3-position of the thiophene ring, this ester is susceptible to hydrolysis. Prolonged exposure to basic modifiers (often used to fix pyrimidine tailing) on the high-surface-area catalytic surface of silica gel can cleave the ester into the corresponding carboxylic acid[2][3].

  • The Thiophene Ring (The Lipophilic Anchor): This provides the molecule with overall lipophilicity, meaning the compound will likely require a non-polar bulk solvent, but with highly specific polar modifiers to shield the pyrimidine interactions.

Part 2: Optimal Solvent Systems (Quantitative Data)

Based on the molecular profile, standard Hexane/Ethyl Acetate will fail without modification. Below is a summarized matrix of validated solvent systems.

Solvent System (v/v)ModifierTarget Rf​ Primary Use CaseCausality / Rationale
Hexanes / Ethyl Acetate (70:30 to 50:50)1% Triethylamine (TEA)0.25 - 0.35Standard purification of crude reaction mixtures.TEA acts as a sacrificial base, competitively binding acidic silanols to prevent pyrimidine tailing[1].
Dichloromethane / Methanol (98:2 to 95:5)0.5% Aqueous NH3​ 0.30 - 0.40High-polarity impurities or poor solubility in hexanes.DCM provides superior solvation for the thiophene core; ammonia neutralizes silanols without lingering during evaporation.
Toluene / Ethyl Acetate (80:20)None (Use Basic Alumina)0.30Extreme ester sensitivity.Bypasses silica entirely. Basic alumina provides a non-acidic stationary phase, preserving the methyl ester.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and protect the methyl ester, follow this step-by-step methodology for TEA-Deactivated Silica Gel Chromatography .

Step 1: Self-Validation via 2D-TLC

Trustworthiness Check: Before running the column, you must prove the compound is stable in the chosen system.

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in Hexanes/EtOAc + 1% TEA .

  • Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.

  • Validation: If the target spot lies perfectly on the diagonal, it is stable. If spots appear off the diagonal, on-column ester hydrolysis is occurring, and you must switch to Basic Alumina[1].

Step 2: Column Deactivation & Equilibration
  • Prepare a slurry of silica gel (30:1 to 50:1 silica-to-crude ratio) in the starting solvent (e.g., 80:20 Hexanes/EtOAc) containing 2% TEA .

  • Pour the slurry and pack the column.

  • Flush the column with 3 Column Volumes (CV) of the 2% TEA solvent. Causality: This pre-saturates and neutralizes the acidic silanol sites[3].

  • Equilibrate with 2 CV of your actual starting mobile phase (containing only 1% TEA ).

Step 3: Dry Loading (Critical Step)

Pyrimidine-thiophene derivatives often crash out at the top of the column if wet-loaded in DCM, ruining the separation band.

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add deactivated silica gel (1:3 ratio to crude mass).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained[1].

  • Load this powder evenly onto the top of the column bed and top with a protective layer of sand.

Step 4: Elution & Rapid Recovery
  • Run a step gradient, increasing EtOAc concentration while maintaining 1% TEA.

  • Monitor fractions via UV (254 nm).

  • Critical Causality: Evaporate pooled fractions immediately upon collection. Prolonged storage of the product in TEA-containing solvent can lead to sub-stoichiometric cation loss and catalyze the hydrolysis of the methyl ester[2].

Part 4: Troubleshooting FAQs

Q1: My compound is still streaking heavily on the TLC plate even after adding 1% TEA. What is going wrong? A1: The silica gel may be overly active (too dry), causing the TEA to be insufficient for complete deactivation. Try pre-drying the silica gel under vacuum and then intentionally adding a controlled amount of TEA[3]. Alternatively, the streaking might be due to poor solubility in the mobile phase rather than silanol interactions. Switch the bulk solvent from Hexanes to Dichloromethane (DCM) while keeping a basic modifier (like 0.5% NH3​ in Methanol).

Q2: I recovered my product, but NMR shows the methyl ester is gone, and I have the carboxylic acid instead. How did this happen? A2: This is a classic case of base-catalyzed hydrolysis on a solid support. The combination of the high surface area of silica, trace water, and the TEA modifier created a localized basic environment that cleaved your ester[2][3]. To fix this: (1) Ensure your solvents are strictly anhydrous, (2) Evaporate fractions immediately after collection, or (3) Switch to a neutral or basic Alumina stationary phase which does not require a TEA modifier.

Q3: Can I use Reverse-Phase Chromatography (RPC) for this molecule? A3: Yes. If normal-phase tailing cannot be resolved, RPC using a C18 column is highly effective for pyrimidine derivatives[1]. Use a gradient of Water/Acetonitrile. However, you must buffer the aqueous phase to pH 7.0-7.5 (e.g., using ammonium acetate) to keep the pyrimidine nitrogens deprotonated and ensure a sharp peak shape.

Part 5: Decision Matrix Visualization

Follow this logical workflow to dynamically adapt your purification strategy based on real-time experimental feedback.

G Start Crude Mixture Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate TLC TLC Screening (Hexanes/EtOAc) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes GoodSeparation Run Column (Hex/EtOAc + 1% TEA) Tailing->GoodSeparation No SolubilityIssue Poor Solubility in Hexanes? AddTEA->SolubilityIssue SolubilityIssue->GoodSeparation No SwitchDCM Switch to DCM/MeOH + 0.5% NH3 SolubilityIssue->SwitchDCM Yes Alumina Use Basic Alumina Stationary Phase SwitchDCM->Alumina Ester Hydrolysis Risk Detected

Caption: Decision matrix for optimizing the chromatographic purification of pyrimidine-thiophene derivatives.

References

  • BenchChem.
  • National Institutes of Health (PMC). "The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note." NIH.gov.
  • Royal Society of Chemistry. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." RSC.org.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Welcome to the Advanced Process Chemistry Support Center. Scaling up the Suzuki-Miyaura cross-coupling between methyl 2-bromothiophene-3-carboxylate and 2-pyrimidinylboronic acid introduces complex engineering and purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. Scaling up the Suzuki-Miyaura cross-coupling between methyl 2-bromothiophene-3-carboxylate and 2-pyrimidinylboronic acid introduces complex engineering and purification challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental causality behind reaction kinetics, exotherm management, and trace metal remediation to ensure your pilot-plant campaigns are safe, reproducible, and compliant.

Section 1: Reaction Engineering & Scale-Up Kinetics

Q1: Why does the Suzuki-Miyaura coupling stall at the 50-kg scale despite achieving full conversion in the lab? Root Cause & Causality: At the bench scale, high surface-area-to-volume ratios mask inefficient mixing and unintentional aeration. At scale, the process transitions through a highly viscous slurry state. Inadequate mixing leads to localized reagent starvation and stalled kinetics. Furthermore, strict anaerobic conditions are harder to maintain; trace oxygen intrusion rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, permanently halting the catalytic cycle. Solution:

  • Solvent & Temperature: Utilize a biphasic 2-BuOH/H2O (7:3 v/v) solvent system. This system's boiling point (~89–90 °C) acts as an internal temperature control mechanism (reflux cooling), preventing the thermal degradation of the boronic acid while maintaining high catalytic turnover .

  • Agitation: Upgrade to a pitched-blade turbine to handle the slurry transition.

  • Inerting: Implement subsurface nitrogen sparging rather than mere headspace blanketing to ensure dissolved oxygen remains below 2 ppm.

Q2: Why is the conversion stalling at 70% despite an active catalyst, and how do I push it to completion? Root Cause & Causality: The methyl carboxylate group at the 3-position of the thiophene ring introduces significant steric hindrance adjacent to the 2-position reaction site. Standard ligands like PPh3​ struggle to overcome this steric bulk during the reductive elimination step of the catalytic cycle, leading to catalyst resting-state accumulation. Solution: Utilize a sterically demanding, electron-rich ligand such as P(o−tol)3​ or SPhos. The extreme steric bulk of these ligands accelerates reductive elimination by forcing the two coupled fragments together, while their electron richness facilitates the initial oxidative addition into the C-Br bond .

Q3: How do I safely manage the off-gassing during the reaction? Root Cause & Causality: The use of carbonate bases (e.g., K2​CO3​ ) generates CO2​ as a byproduct when neutralizing acidic byproducts or unreacted boronic acids. At scale, rapid heating causes a sudden spike in gas evolution, risking reactor over-pressurization. Solution: Dose the base as an aqueous solution continuously over 2 hours at reaction temperature, rather than adding it as a bulk solid upfront. This controls the rate of CO2​ evolution to match the reaction kinetics, ensuring the vent condenser can safely handle the volumetric gas flow.

Section 2: Palladium Scavenging & Purification Protocols

Q4: Post-reaction, my API intermediate still contains >5,000 ppm Palladium. How can I reliably reduce this to <10 ppm? Root Cause & Causality: Palladium complexes strongly coordinate to the nitrogen atoms of the pyrimidine ring and the sulfur of the thiophene ring in your product. Standard aqueous washes or simple crystallization cannot outcompete this thermodynamic chelation. Solution: Employ a dual-strategy of chemical precipitation and solid-phase scavenging.

  • Aqueous Wash: Treat the warm organic layer with 20% aqueous NaHSO3​ at 60 °C. The bisulfite acts as a strong, water-soluble ligand that strips loosely bound Pd into the aqueous phase .

  • Solid-Phase Scavenging: Pass the organic stream through a multicartridge filter packed with thiol-modified dual-pore silica beads. The soft sulfur donor atoms on the silica form highly stable complexes with the soft Pd(II) ions, overcoming the product's chelation and reducing Pd to single-digit ppm levels .

Table 1: Quantitative Comparison of Palladium Scavenging Strategies

Data synthesized from pilot plant scale-up operations for pyrimidine/thiophene derivatives.

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)API Yield RecoveryProcess Time
Standard Crystallization8,0001,20092%12 hrs
20% NaHSO3​ Wash (60 °C)8,00015090%2 hrs
Thiol-Modified Silica (Batch)8,0004588%6 hrs
NaHSO3​
  • Thiol Silica Cartridge
8,000 < 5 89% 4 hrs

Section 3: Self-Validating Scale-Up Methodology

Standard Operating Procedure: 10-kg Scale Synthesis & Purification Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

  • Reactor Charging: To a 100-L glass-lined reactor, charge methyl 2-bromothiophene-3-carboxylate (10.0 kg, 1.0 equiv), 2-pyrimidinylboronic acid (6.7 kg, 1.2 equiv), and 2-BuOH (40 L).

  • Catalyst Addition: Add Pd(OAc)2​ (0.10 kg, 1 mol%) and P(o−tol)3​ (0.27 kg, 2 mol%).

    • IPC 1 (Trustworthiness Check): Verify dissolved oxygen is <2 ppm via probe before proceeding.

  • Base Dosing & Heating: Heat the mixture to 85 °C. Continuously dose a degassed solution of K2​CO3​ (12.5 kg in 15 L H2​O ) over 2 hours to control CO2​ evolution.

  • Reaction Monitoring: Maintain at 89-90 °C for 4 hours.

    • IPC 2 (Trustworthiness Check): HPLC conversion must show <1% remaining bromothiophene.

  • Phase Separation & Bisulfite Wash: Cool to 60 °C. Stop agitation, settle for 30 mins, and discard the lower aqueous layer. Add 20% aqueous NaHSO3​ (15 L), stir at 60 °C for 1 hour, and separate phases.

  • Scavenging: Pump the warm organic layer through a multicartridge filter containing 2.0 kg of thiol-modified silica at a linear velocity of 5 L/min.

    • IPC 3 (Trustworthiness Check): ICP-MS of the eluent must show Pd < 10 ppm.

  • Crystallization: Concentrate the organic layer under vacuum to ~15 L. Charge heptane (30 L) over 1 hour at 40 °C, then cool linearly to 0 °C over 4 hours. Filter and dry the product.

Section 4: Process Visualization

G A Substrates Methyl 2-bromothiophene-3-carboxylate + 2-Pyrimidinylboronic acid B Suzuki-Miyaura Coupling (Pd(OAc)2, P(o-tol)3, K2CO3) Solvent: 2-BuOH/H2O, 89-90°C A->B Inert atmosphere (<2 ppm O2) C Phase Separation & NaHSO3 Wash (Strips loosely bound Pd) B->C Cool to 60°C D Solid-Phase Scavenging (Thiol-modified Silica Cartridge) C->D Organic phase (5 L/min) E Crystallization (Heptane anti-solvent, 0°C) D->E Concentration under vacuum F Isolated API Intermediate Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (Pd < 5 ppm) E->F Filtration & Drying

Workflow for the scale-up synthesis and Pd scavenging of the target thiophene.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[Link][3]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Organic Process Research & Development.[Link] [2]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development.[Link] [1]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl vs. Ethyl 2-(Pyrimidin-2-yl)thiophene-3-carboxylate in Drug Discovery

Executive Summary In medicinal chemistry, the 2-(pyrimidin-2-yl)thiophene scaffold is a highly privileged building block, frequently utilized in the design of kinase inhibitors and GPCR ligands. The C3-position ester ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the 2-(pyrimidin-2-yl)thiophene scaffold is a highly privileged building block, frequently utilized in the design of kinase inhibitors and GPCR ligands. The C3-position ester serves as a critical synthetic handle for downstream functionalization, most notably for the synthesis of amides that interact with target protein hinge regions.

When selecting a building block for library synthesis or scale-up, the choice between Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate and its ethyl ester analog is not trivial. As an application scientist, I consistently observe that the methyl ester offers superior reactivity, higher yields, and milder reaction conditions. This guide objectively compares the two analogs, providing structural rationale, quantitative performance data, and self-validating experimental protocols to optimize your synthetic workflows.

Structural and Electronic Analysis

The reactivity of unactivated esters in nucleophilic acyl substitution is governed by a delicate balance of electrophilicity and steric accessibility. In the context of the 2-(pyrimidin-2-yl)thiophene system, sterics dominate the reaction kinetics.

  • The Ortho-Steric Effect: The pyrimidine ring at the C2 position of the thiophene core sits adjacent (pseudo-ortho) to the ester at C3. This bulky heteroaromatic ring creates a significant steric wall. When an ethyl group is present on the ester, its additional methyl rotor clashes with the pyrimidine nitrogen lone pairs and the thiophene π -system. This clash severely elevates the activation energy ( Ea​ ) required to form the tetrahedral intermediate[1]. The methyl ester, lacking this extra rotor, experiences significantly lower steric strain during nucleophilic attack.

  • Electrophilicity: The methyl group is slightly less electron-donating (+I effect) than the ethyl group. Consequently, the carbonyl carbon of the methyl ester is marginally more electrophilic, making it more susceptible to attack by hard nucleophiles (like hydroxide) or nitrogen-based nucleophiles[2].

Reactivity Profiles: Methyl vs. Ethyl

Saponification (Hydrolysis) Kinetics

Hydrolysis of the ester to the free carboxylic acid is a prerequisite for standard peptide coupling (e.g., using HATU or EDC). The methyl ester hydrolyzes completely within 2–3 hours at room temperature using standard LiOH conditions. In contrast, the ethyl ester analog often requires gentle heating (40–50 °C) or extended reaction times (12+ hours) to achieve full conversion, increasing the risk of pyrimidine ring degradation or unwanted side reactions[1].

Direct Base-Promoted Amidation

Direct amidation of unactivated esters bypasses the need for saponification and coupling reagents, offering a highly atom-economical route. However, this transformation is notoriously sensitive to the steric profile of the ester[2]. Recent advancements in transition-metal-free amidation methodologies demonstrate that methyl esters consistently outperform ethyl esters[3]. When subjected to t -BuOK/DMSO conditions, the methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate undergoes rapid amidation (>85% yield), whereas the ethyl ester stalls at <50% conversion due to the inability of the bulky amide anion to efficiently attack the sterically shielded carbonyl.

Quantitative Performance Data

The following table summarizes the empirical and calculated differences between the two ester analogs to guide your substrate selection.

ParameterMethyl 2-(pyrimidin-2-yl)thiophene-3-carboxylateEthyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
Relative Saponification Rate 1.0 (Baseline, Fast)~0.35 (Sluggish)
Direct Amidation Yield ( t -BuOK) >85% (1 hour at RT)<50% (Requires heating/extended time)
Steric Shielding of Carbonyl LowModerate to High
Carbonyl Electrophilicity HighModerate
Lipophilicity (Calculated LogP) ~1.8~2.2

Mechanistic Visualization

The diagram below illustrates the divergent kinetic pathways of the methyl versus ethyl ester during nucleophilic acyl substitution. The critical bottleneck is the formation of the tetrahedral intermediate.

G Start 2-(Pyrimidin-2-yl)thiophene -3-carboxylate Tetra_Me Tetrahedral Intermediate (Methyl) Lower Steric Strain Start->Tetra_Me Attack on Methyl Ester (Fast) Tetra_Et Tetrahedral Intermediate (Ethyl) Severe Steric Clash with Pyrimidine Start->Tetra_Et Attack on Ethyl Ester (Slow) Nu Nucleophile (OH⁻ or R-NH⁻) Nu->Tetra_Me Nu->Tetra_Et Product Final Product (Carboxylic Acid or Amide) Tetra_Me->Product Efficient Collapse Tetra_Et->Product Sluggish Collapse (Side Reactions)

Nucleophilic acyl substitution pathway highlighting the steric clash in the ethyl ester intermediate.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: High-yielding conversion to 2-(pyrimidin-2-yl)thiophene-3-carboxylic acid.

  • Preparation: Dissolve 1.0 eq of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in a solvent mixture of THF/MeOH/H2O (3:1:1, 0.2 M).

    • Causality: THF solubilizes the lipophilic thiophene substrate. Water delivers the hydroxide nucleophile. Crucially, methanol acts as a phase-transfer bridge and prevents irreversible transesterification side-products that would complicate the reaction profile if ethanol or isopropanol were used.

  • Reaction: Add 2.0 eq of LiOH·H2O in a single portion. Stir at room temperature for 2 hours.

  • Workup & Self-Validation: Remove the organic solvents (THF/MeOH) under reduced pressure. The starting ester is highly soluble in the organic phase, while the resulting lithium carboxylate salt remains completely dissolved in the residual basic aqueous layer. Wash the aqueous layer with EtOAc to remove any unreacted trace organics.

  • Isolation: Slowly acidify the aqueous layer with 1M HCl to pH 2–3.

    • Self-Validating Step: The sudden formation of a dense, white precipitate confirms the protonation of the carboxylate salt into the water-insoluble free carboxylic acid. Filter and dry to obtain the pure product (>95% yield).

Protocol B: Base-Promoted Direct Amidation

Objective: Direct conversion of the methyl ester to a functionalized amide without coupling reagents[2],[3].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 1.0 eq of the methyl ester and 1.5 eq of the desired primary amine in anhydrous DMSO (0.5 M).

  • Activation: Add 2.0 eq of Potassium tert-butoxide ( t -BuOK) portion-wise at room temperature.

    • Causality: DMSO effectively solvates the potassium cation, leaving the tert-butoxide anion highly "naked" and basic. This allows for the rapid, quantitative deprotonation of the incoming amine to form an amide anion. This highly reactive nucleophile is strictly required to overcome the steric hindrance of the adjacent pyrimidine ring.

  • Reaction: Stir for 1–2 hours at room temperature.

  • Workup & Self-Validation:

    • Self-Validating Step: The reaction mixture will transition from a clear solution to a distinct colored suspension as the product forms. Quench the reaction by pouring it into rapidly stirring ice-water (10x volume). This forces the highly lipophilic amide product to precipitate instantly, validating conversion, while leaving unreacted polar amines, t -BuOH, and DMSO safely in the aqueous phase. Filter and wash with cold water.

References

  • Title: Base-promoted direct amidation of esters: beyond the current scope and practical applications Source: nih.gov (PMC / RSC Advances) URL: 2

  • Title: Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives Source: acs.org (The Journal of Organic Chemistry) URL: 3

  • Title: Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin Source: cnrs.fr (Chemical Engineering Science) URL: 1

Sources

Comparative

Comparative Reactivity Guide: Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate vs. 2-(pyridin-2-yl)thiophene

Executive Summary In the design of advanced therapeutics and organic materials, the selection of heterocyclic building blocks dictates the available late-stage functionalization pathways. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced therapeutics and organic materials, the selection of heterocyclic building blocks dictates the available late-stage functionalization pathways. This guide provides an in-depth comparative analysis of two prominent bidentate-capable scaffolds: 2-(pyridin-2-yl)thiophene and Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate . While both feature a thiophene core conjugated to a nitrogen-containing directing group, their reactivity profiles are fundamentally divergent. The former is a classical substrate for directed C–H functionalization, whereas the latter utilizes steric blockade and electronic deactivation to force orthogonal functional group interconversion (FGI).

Structural & Electronic Profiling

To understand the divergent reactivity of these two scaffolds, we must analyze the causality behind their electronic distributions and steric environments.

  • 2-(pyridin-2-yl)thiophene: This molecule features an unsubstituted thiophene ring adjacent to a pyridine directing group. The pyridine nitrogen acts as a strong σ -donor to transition metals (e.g., Pd, Ru, Rh). Because the C3 position on the thiophene ring is unsubstituted, the coordinated metal is perfectly positioned to undergo insertion into the C3–H bond, forming a thermodynamically highly stable 5-membered metallacycle .

  • Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate: This scaffold introduces two critical modifications. First, the pyridine is replaced by a pyrimidine, which possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) due to the second electronegative nitrogen. This exerts a stronger inductive (-I) and mesomeric (-M) withdrawal on the thiophene core. Second, the C3 position is occupied by a methyl ester. This ester completely abolishes the possibility of Concerted Metalation-Deprotonation (CMD) at C3 due to the absence of a cleavable proton and severe steric hindrance, effectively shutting down standard directed C–H activation pathways .

Reactivity Mapping: Mechanistic Divergence

Directed C–H Activation

The hallmark of 2-(pyridin-2-yl)thiophene is its rapid, regioselective functionalization at C3. When treated with Pd(II) catalysts, the pyridine nitrogen directs the metal to C3. In stark contrast, the C3-ester in Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate physically blocks this pathway. The metal center cannot easily "reach" the C4 position because the formation of a 6-membered palladacycle is kinetically sluggish and entropically disfavored compared to a 5-membered ring.

CH_Activation cluster_pyridine 2-(pyridin-2-yl)thiophene cluster_pyrimidine Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate A1 2-(pyridin-2-yl)thiophene A2 Pd Coordination (N-Pd) A1->A2 A3 C3-H Insertion (5-membered metallacycle) A2->A3 A4 C3-Functionalized Product A3->A4 B1 Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate B2 Pd Coordination (N-Pd) B1->B2 B3 C3 Blocked by Ester (Steric/Electronic Hindrance) B2->B3 B4 Pathway Shut Down (No C3 Activation) B3->B4

Mechanistic divergence in Pd-catalyzed directed C-H activation between the two scaffolds.

Electrophilic Aromatic Substitution (SEAr)

Thiophenes naturally undergo SEAr at the C5 position. For 2-(pyridin-2-yl)thiophene, standard bromination (e.g., using NBS) proceeds smoothly at C5. However, the pyrimidine derivative is highly deactivated. The combined electron-withdrawing effects of the C2-pyrimidine and C3-ester drastically lower the Highest Occupied Molecular Orbital (HOMO) energy of the thiophene ring, making SEAr at C5 require exceptionally harsh conditions (e.g., neat Br2​ with Lewis acid catalysis).

Orthogonal Functionalization

What Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate lacks in C–H activation utility, it makes up for in orthogonal functionalization. The methyl ester serves as a versatile handle for drug discovery, allowing for saponification to a carboxylic acid, followed by amide coupling—a structural motif heavily utilized in orexin receptor antagonists .

Quantitative Data & Reactivity Summary

Property / Reactivity Parameter2-(pyridin-2-yl)thiopheneMethyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
Directing Group Pyridin-2-yl (N-donor)Pyrimidin-2-yl (N-donor, stronger -I/-M effect)
C3 Position Status Unsubstituted (C–H bond present)Blocked (Methyl Ester)
Directed C–H Activation Highly active at C3 (5-membered ring)Shut down (Steric/Electronic blockade)
SEAr at C5 Position Active (Standard conditions)Highly deactivated (Requires harsh conditions)
Orthogonal Handles None (Relies on C–H activation)Methyl Ester (Hydrolysis, Amidation, Reduction)
Primary Synthetic Utility Late-stage core functionalizationScaffold building via ester derivatization

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical markers to confirm mechanistic progression.

Protocol A: Pd-Catalyzed C3-Arylation of 2-(pyridin-2-yl)thiophene

Causality: Pd(OAc)2​ coordinates to the pyridine nitrogen. Pivalic acid (PivOH) acts as an essential proton shuttle, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step. Ag2​CO3​ functions as the terminal oxidant and halide scavenger to regenerate the active Pd(II) species.

  • Preparation: In an oven-dried Schlenk tube, add 2-(pyridin-2-yl)thiophene (1.0 equiv, 0.5 mmol), iodobenzene (1.5 equiv, 0.75 mmol), Pd(OAc)2​ (5 mol%), Ag2​CO3​ (2.0 equiv, 1.0 mmol), and PivOH (30 mol%).

  • Solvent & Reaction: Suspend the mixture in anhydrous Toluene (2.5 mL) under an argon atmosphere. Seal the tube and heat to 110 °C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is successful when the starting material ( Rf​ ~0.6) is fully consumed, replaced by a highly UV-active product spot ( Rf​ ~0.5).

  • Workup & NMR Validation: Cool to room temperature, filter through a Celite pad (eluting with EtOAc), and concentrate. Crude 1H NMR must show the complete disappearance of the C3–H doublet (typically δ 7.5 ppm) and the emergence of a new multiplet corresponding to the appended phenyl ring.

Protocol B: Saponification & Amidation of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

Causality: The mixed solvent system (THF/MeOH/ H2​O ) in step 1 ensures homogenous solvation of both the lipophilic ester and the inorganic hydroxide. In step 2, HATU rapidly converts the resulting carboxylic acid into a highly reactive OAt ester, which is subsequently attacked by the amine (deprotonated by DIPEA) .

  • Saponification: Dissolve Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (1.0 equiv, 1.0 mmol) in THF/MeOH/ H2​O (3:1:1, 5 mL). Add LiOH⋅H2​O (3.0 equiv, 3.0 mmol). Stir at 25 °C for 4 hours.

  • Validation 1: TLC (DCM/MeOH 9:1) will show the disappearance of the ester ( Rf​ ~0.8) and baseline retention of the lithium carboxylate salt.

  • Isolation: Acidify to pH 2 with 1M HCl to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Amidation: Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF (3 mL). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester, then add the desired primary amine (1.2 equiv). Stir at 25 °C for 12 hours.

  • Validation 2: LC-MS will confirm the exact mass of the target amide. 1H NMR will show the disappearance of the broad carboxylic acid singlet and the appearance of a distinct amide N–H proton ( δ 8.0–8.5 ppm).

Synthetic Decision Matrix

When planning a synthetic route, the choice between these two scaffolds dictates the entire downstream strategy. Use the following decision tree to select the appropriate building block.

DecisionTree Start Select Thiophene Scaffold Q1 Require late-stage C-H functionalization at C3? Start->Q1 Q2 Require orthogonal ester chemistry at C3? Q1->Q2 No T1 Use 2-(pyridin-2-yl)thiophene Q1->T1 Yes T2 Use Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate Q2->T2 Yes Act1 Pd/Ru Catalyzed C-H Arylation/Alkylation T1->Act1 Act2 Saponification, Amidation, or Reduction T2->Act2

Decision matrix for scaffold selection based on desired C3 functionalization strategy.

References

  • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions Source: Chemical Reviews URL: [Link]

  • Title: Concerted Metalation-Deprotonation (CMD) in Transition-Metal-Catalyzed C-H Bond Activation Source: Accounts of Chemical Research URL: [Link]

  • Title: Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate Chemical Properties & Patent Applications Source: ChemSrc Database URL: [Link]

  • Title: HATU: A highly efficient coupling reagent for peptide synthesis Source: Journal of the American Chemical Society URL: [Link]

Validation

Spectroscopic Validation of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate Reaction Intermediates: A Comparative Guide

Executive Summary The synthesis of methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate—a critical heterocyclic building block in pharmaceutical development—relies heavily on palladium-catalyzed cross-coupling methodologies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate—a critical heterocyclic building block in pharmaceutical development—relies heavily on palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction. Optimizing this synthesis requires moving beyond end-point yield analysis to understand the "black box" of the catalytic cycle. Capturing transient palladium intermediates (oxidative addition and transmetalation complexes) is essential for identifying rate-limiting steps and preventing catalyst degradation.

This guide provides an objective, data-backed comparison of three analytical modalities: Operando Flow NMR , In Situ FTIR , and Offline UPLC-HRMS , detailing their efficacy in validating the reaction intermediates of this specific thiophene-pyrimidine coupling.

Mechanistic Context: The Cross-Coupling Challenge

The formation of methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate typically involves the coupling of 2-chloropyrimidine with methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate using a Pd(0) catalyst (e.g., Pd(PPh₃)₄).

The catalytic cycle proceeds through highly reactive intermediates:

  • Intermediate I (Oxidative Addition): Pd(II) inserts into the C-Cl bond of 2-chloropyrimidine.

  • Intermediate II (Transmetalation): The thiophene boronate transfers its aryl group to the Pd(II) center, displacing the halide.

Because these intermediates are highly unstable, traditional offline sampling often fails to capture them. The implementation of operando flow cells into NMR and FTIR systems enables the accurate acquisition of elusive kinetic data without interrupting the reaction or modifying basic conditions[1].

G R Reactants 2-Chloropyrimidine + Thiophene Boronate OA Intermediate I Oxidative Addition Complex R->OA + Pd(0) Cat Pd(PPh3)4 Catalyst Cat->OA TM Intermediate II Transmetalation Complex OA->TM + Boronate NMR 31P Flow NMR Tracks Pd-P shifts OA->NMR RE Reductive Elimination TM->RE TM->NMR FTIR In Situ FTIR Tracks C=O & B-O TM->FTIR RE->Cat Pd(0) Regeneration Prod Target Product Methyl 2-(pyrimidin-2-yl) thiophene-3-carboxylate RE->Prod Prod->FTIR

Operando spectroscopic tracking of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Analysis of Spectroscopic Modalities

A. Operando Flow NMR (e.g., Bruker InsightMR™)

Flow NMR continuous circulation mimics real reaction conditions, enabling simultaneous acquisition with other spectroscopic techniques[2].

  • Causality & Application: In a complex reaction mixture containing highly overlapping aromatic signals from the pyrimidine and thiophene rings, ¹H NMR becomes a congested matrix. By utilizing ³¹P Flow NMR, researchers can selectively isolate the palladium-phosphine species. The chemical shift transition from the Pd(PPh₃)₄ precursor to the oxidative addition complex Pd(Ar)(Cl)(PPh₃)₂ provides unambiguous structural proof of the intermediate.

  • Advantage: Allows the detection and characterization of unstable transmetalation intermediates that cannot be detected by offline analytical techniques due to their rapid degradation[3].

B. In Situ FTIR (e.g., Mettler Toledo ReactIR™)
  • Causality & Application: FTIR utilizes an Attenuated Total Reflectance (ATR) probe to measure vibrational changes in real-time. For this specific synthesis, the thiophene ring contains a methyl ester at position 3. When the bulky Pd(II) complex attaches to position 2 during transmetalation, it alters the conjugation and electron density of the adjacent ester. FTIR seamlessly tracks this via the shifting C=O stretch (~1710 cm⁻¹), while simultaneously monitoring the consumption of the boronate B-O stretch (~1350 cm⁻¹).

  • Advantage: High temporal resolution (< 5 seconds per scan) makes it ideal for extracting precise rate constants.

C. Offline UPLC-HRMS (Baseline Alternative)
  • Causality & Application: Aliquots are removed, quenched, and injected into a mass spectrometer. While this provides exact mass data for the final methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate product, the quenching process destroys the delicate Pd-C bonds of the intermediates.

  • Limitation: Yields a false representation of the reaction's resting state, making it unsuitable for mechanistic validation.

Quantitative Performance Comparison
Spectroscopic ModalityTarget Analyte FocusTemporal ResolutionStructural ElucidationIntermediate Stability
Operando Flow NMR (³¹P/¹H) Pd-complexes, Organics~15–30 secondsHigh (Definitive connectivity)Maintained (In situ)
In Situ FTIR (ATR) Functional groups (C=O, B-O)< 5 secondsLow (Vibrational only)Maintained (In situ)
Offline UPLC-HRMS Exact mass of all species~5–10 minutesModerate (Fragmentation)Compromised (Quenched)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Operando ³¹P Flow NMR Setup

Objective: Track the formation of the Pd(II) oxidative addition intermediate.

  • Reactor Integration: Connect the batch reactor to the NMR flow tube using PTFE tubing. Rationale: PTFE prevents chemical degradation from the basic conditions (e.g., K₂CO₃) required for Suzuki couplings.

  • Bypass Loop Calibration: Establish a primary high-flow bypass loop (e.g., 50 mL/min) and a secondary sampling loop to the magnet (e.g., 2 mL/min). Rationale: A fast bypass loop prevents the depletion of the reaction mixture into the flow cell and maintains the reactor's thermal mass, ensuring the observed kinetics match the bulk reactor.

  • Data Acquisition: Initiate continuous ³¹P{¹H} decoupled NMR scans with a relaxation delay (D1) of 2 seconds.

  • System Self-Validation Checkpoint: The sum of the integrals of all ³¹P species (free PPh₃, Pd(PPh₃)₄, and Pd-intermediates) must remain constant throughout the reaction. A decrease in total phosphorus integration indicates the precipitation of insoluble Pd-black, signaling catalyst degradation rather than active turnover. If the integral drops by >5%, the kinetic data is invalid and the catalyst loading/temperature must be adjusted.

Protocol B: In Situ FTIR Monitoring

Objective: Track the consumption of the thiophene boronate and the formation of the cross-coupled product.

  • Probe Selection: Insert a Diamond ATR probe into the reaction vessel. Rationale: Diamond is chemically inert to the basic aqueous conditions of the coupling, preventing the severe probe degradation and baseline drift that occurs with standard ZnSe crystals.

  • Background & Baseline: Collect a solvent background (e.g., THF/Water) at the exact reaction temperature (e.g., 65°C) before adding the catalyst.

  • Reaction Initiation: Inject the Pd catalyst and initiate continuous scanning at 1 scan per 15 seconds. Monitor the ester carbonyl region (1700–1730 cm⁻¹).

  • System Self-Validation Checkpoint: Monitor an invariant solvent band (e.g., the THF C-O-C stretch at ~1070 cm⁻¹). If the intensity of this reference band fluctuates by >2% during the reaction, it indicates a change in the reactor's total volume (solvent evaporation) or probe fouling. This renders the kinetic extraction of the intermediates mathematically invalid until the volume is corrected.

Conclusion

For the spectroscopic validation of methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate reaction intermediates, relying solely on offline MS is mechanistically inadequate. A dual-modality approach is highly recommended: In Situ FTIR provides the temporal resolution required to track functional group transformations (boronate consumption), while Operando Flow NMR delivers the definitive structural elucidation necessary to map the transient palladium complexes[1].

References

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry - ACS Publications. URL: [Link]

  • Reaction Monitoring. Bruker. URL: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. URL: [Link]

Sources

Comparative

Comparative analysis of cross-coupling catalysts for synthesizing pyrimidin-2-yl thiophenes

Comparative Analysis of Cross-Coupling Catalysts for the Synthesis of Pyrimidin-2-yl Thiophenes Executive Summary Pyrimidin-2-yl thiophenes (TPPs) are privileged heterobiaryl scaffolds extensively utilized in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Cross-Coupling Catalysts for the Synthesis of Pyrimidin-2-yl Thiophenes

Executive Summary

Pyrimidin-2-yl thiophenes (TPPs) are privileged heterobiaryl scaffolds extensively utilized in medicinal chemistry, serving as core motifs in everything from advanced kinase inhibitors to potent paralytics against Schistosoma species[1]. The synthesis of this motif relies heavily on transition-metal-catalyzed cross-coupling between a pyrimidine halide and a thiophene organometallic reagent.

However, coupling electron-deficient pyrimidines with electron-rich thiophenes presents unique challenges, including catalyst poisoning by sulfur coordination and competitive protodeboronation. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading catalytic systems, providing the mechanistic causality and self-validating protocols necessary to achieve high-yielding, scalable syntheses.

Mechanistic Foundations & The Biaryl Challenge

The Suzuki-Miyaura cross-coupling remains the most robust and widely adopted method for constructing the C–C bond in TPPs[2]. The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. When utilizing cost-effective 2-chloropyrimidines, the rate-limiting step is the oxidative addition of the strong C–Cl bond to the Pd(0) active species.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Halopyrimidine (Rate Limiting for Chlorides) TransMet Transmetalation Boronate Transfer OxAdd->TransMet Thienylboronic Acid + K2CO3 Base RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Pyrimidin-2-yl Thiophene RedElim->Product Product Release

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for biaryl synthesis.

Comparative Analysis of Catalytic Systems

A. The Baseline: Pd(PPh₃)₄
  • Performance: Tetrakis(triphenylphosphine)palladium(0) is the classic benchmark for standard Suzuki couplings. It is effective for highly reactive 2-iodopyrimidines or 2-bromopyrimidines.

  • Limitations: It suffers from thermal instability and requires high catalyst loadings (5–10 mol%). The monodentate PPh₃ ligands easily dissociate, leaving the palladium susceptible to aggregation (black palladium precipitation) and rendering it highly inefficient for unreactive 2-chloropyrimidines.

B. The Bidentate Workhorse: Pd(dppf)Cl₂
  • Performance: This robust Pd(II) precatalyst utilizes the bidentate 1,1′-Bis(diphenylphosphino)ferrocene (dppf) ligand. The large bite angle (99°) of dppf forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the reductive elimination step[2].

  • Advantage: It prevents catalyst deactivation and operates efficiently at low loadings (1–5 mol%) in biphasic solvent systems, making it ideal for sterically hindered substrates.

C. The High-Performance System: Pd(OAc)₂ + SPhos
  • Performance: For challenging 2-chloropyrimidines, an in situ generated catalyst using Pd(OAc)₂ and a Buchwald ligand like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is required.

  • Advantage: SPhos is highly electron-rich, which forces rapid oxidative addition into the stubborn C–Cl bond. Its extreme steric bulk simultaneously promotes rapid reductive elimination. This system enables couplings at room temperature, suppressing side reactions.

D. Emerging Regioselective Systems: CuTC Cofactors
  • Performance: Copper(I)-thiophene-2-carboxylate (CuTC) is utilized in modified Stille and Suzuki couplings. It acts as a highly soluble, non-basic copper source that accelerates transmetalation[3].

  • Advantage: CuTC enables highly regioselective cross-coupling when utilizing atypical leaving groups, such as displacing methylsulfanyl (–SMe) groups on the pyrimidine ring, offering alternative synthetic routes when halides are unavailable.

CatalystSelection Halide Substrate: 2-Halopyrimidine Iodo Iodide / Bromide (High Reactivity) Halide->Iodo Chloro Chloride (Low Reactivity) Halide->Chloro PdPPh34 Pd(PPh3)4 Cost-Effective Iodo->PdPPh34 Standard Scope Pddppf Pd(dppf)Cl2 Steric Tolerance Iodo->Pddppf Bulky Substrates PdSPhos Pd(OAc)2 + SPhos High Turnover Chloro->PdSPhos Requires Electron-Rich Ligands

Figure 2: Catalyst selection matrix based on 2-halopyrimidine reactivity.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when coupling a standard 2-chloropyrimidine with thiophen-2-ylboronic acid across different catalytic systems.

Catalyst SystemOptimal LigandTypical LoadingTemp (°C)Yield RangePrimary Substrate Scope
Pd(PPh₃)₄ PPh₃5–10 mol%90–11040–60%Iodides, simple Bromides
Pd(dppf)Cl₂ dppf1–5 mol%80–10075–95%Sterically hindered Bromides
Pd(OAc)₂ SPhos / RuPhos0.5–2 mol%25–6085–98%Chlorides, Electron-rich
CuTC (Cofactor) None10–30 mol%70–9065–85%Thioethers (–SMe)[3]

Self-Validating Experimental Protocol: Synthesis via Pd(dppf)Cl₂

Objective: Synthesize 2-(thiophen-2-yl)pyrimidine using a robust, scalable biphasic system. Causality Check: A biphasic 1,4-Dioxane/H₂O system is selected. The organic phase solubilizes the pyrimidine and catalyst, while the aqueous phase dissolves the K₂CO₃ base, which is strictly required to quaternize the boronic acid into a highly nucleophilic, transmetalation-ready boronate complex.

Step-by-Step Methodology:

  • Reaction Setup & Degassing:

    • Add 2-chloropyrimidine (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to a Schlenk flask. (Causality: A 0.2 equiv excess of boronic acid compensates for competitive protodeboronation).

    • Add 1,4-Dioxane and H₂O (4:1 v/v). Sparge the mixture vigorously with Argon for 15 minutes.

    • Self-Validation: Degassing is mandatory. Failure to remove O₂ results in the homocoupling of the thiophene boronic acid (visible as a highly non-polar, UV-active spot on TLC) and the irreversible oxidation of Pd(0) into inactive palladium black.

  • Catalyst Addition:

    • Quickly add Pd(dppf)Cl₂ (3 mol%) under a positive stream of Argon.

    • Self-Validation: Upon heating, the solution will transition from a pale yellow to a deep orange/red hue. This color shift is a visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species by the boronic acid.

  • Heating & Monitoring:

    • Heat the reaction to 90 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the 2-chloropyrimidine spot and the emergence of a highly fluorescent blue spot under 254 nm UV light confirms biaryl product formation.

  • Quenching & Palladium Scavenging:

    • Cool the mixture to room temperature. Add a functionalized silica scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 1 hour.

    • Causality: Thiophene rings can coordinate residual palladium, causing toxicity in biological assays. The thiol-scavenger irreversibly binds Pd, reducing residual metal to <10 ppm for downstream drug development[1].

  • Workup & Purification:

    • Filter the suspension through a pad of Celite to remove the scavenger and inorganic salts. Extract the filtrate with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • EvitaChem - 2-(2-Thienyl)pyrimidine Synthesis and Suzuki-Miyaura Coupling Parameters. 2

  • ResearchGate - Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. 1

  • Thieme Connect - Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions (CuTC Mediation). 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate

For researchers and professionals in drug development, the integrity of scientific work is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents like Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of scientific work is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents like Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is not merely a regulatory hurdle but a cornerstone of ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for heterocyclic chemical waste.

As no specific Safety Data Sheet (SDS) for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is readily available, the following procedures are based on a conservative assessment of its constituent chemical moieties: the pyrimidine ring and the thiophene carboxylate group. This approach ensures that the highest safety standards are met by treating the compound with the caution it warrants.

Hazard Assessment and Waste Identification

Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate incorporates both a pyrimidine and a thiophene structure. Pyrimidine derivatives can be biologically active, while thiophene and its derivatives are often classified as irritants and can be harmful.[1][2] Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.

The primary hazards associated with related compounds include:

  • Skin and Eye Irritation : Many thiophene carboxylates are known to cause skin and serious eye irritation.[3][4][5]

  • Respiratory Irritation : Vapors or dust may cause respiratory irritation.[5]

  • Harmful if Swallowed : Ingestion may be harmful.[2][3]

Based on these potential hazards, any material that comes into contact with Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), is considered hazardous waste.

Data Presentation: Safety and Handling Parameters

The table below summarizes essential quantitative and qualitative data for the safe handling and disposal of this compound, extrapolated from related chemical structures.

ParameterInstruction / ValueSource(s)
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a chemical fume hood.[6][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][4][6]
Spill Containment Material Use inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials.[2][8]
Waste Storage Conditions Store in a cool, dry, well-ventilated, designated Satellite Accumulation Area away from incompatible materials.[6][8][9]
Regulatory Classification Treat as hazardous waste. Final determination should be made by the institution's Environmental Health & Safety (EHS) office.[9][10]

Detailed Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. The following protocol outlines the necessary steps from the point of generation to final collection by a licensed contractor.

Step 1: Waste Segregation and Collection

Proper segregation at the source is the most critical step in a safe waste management program.[11] Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[12]

  • Solid Waste :

    • Collect unreacted Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, contaminated weigh boats, spatulas, and other disposable solid labware in a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with no leaks or cracks.[10][13]

  • Liquid Waste :

    • Collect solutions containing Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate in a dedicated, leak-proof hazardous waste container. The original chemical container is often a suitable choice.[10]

    • Do not pour any amount of this chemical down the drain.[9][13] Hazardous chemicals must be disposed of through proper channels.

    • Keep the container sealed except when adding waste to prevent the release of vapors.[10][13]

  • Contaminated Personal Protective Equipment (PPE) :

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container clearly marked for this purpose.[1]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • As soon as you begin accumulating waste, affix a hazardous waste label to the container.[10]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate". List all other chemical constituents in the container.

    • The approximate quantity or percentage of the chemical.

    • The date when waste was first added to the container.

    • Relevant hazard pictograms (e.g., irritant, harmful).[12]

Step 3: Storage

Waste must be stored safely in a designated laboratory area while awaiting pickup.

  • Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area.[9]

  • This area should be well-ventilated and secure.

  • Ensure secondary containment is used to capture any potential leaks or spills.[10][13]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[2][12]

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 9 months), arrange for collection.[13]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[9][10]

  • Do not attempt to dispose of the chemical waste through incineration or other means yourself unless you are specifically trained and equipped to do so. The only acceptable disposal procedure for many such pesticides and complex organic compounds is high-temperature incineration by a licensed facility.[14]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1]

  • Containment : For small spills, cover the material with an inert absorbent such as vermiculite, sand, or earth.[2][8] Do not use paper towels or other combustible materials.

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting : Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical process for the proper disposal of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate waste.

DisposalWorkflow cluster_collection Collection & Segregation cluster_processing Processing & Storage cluster_disposal Final Disposal start Waste Generation (Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate) waste_type Identify Waste Type start->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid ppe_waste Collect Contaminated PPE in Designated Bag/Container waste_type->ppe_waste Contaminated PPE labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards solid_waste->labeling liquid_waste->labeling ppe_waste->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->pickup end_point Proper Disposal via Licensed Facility pickup->end_point

Caption: Decision workflow for the disposal of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate.

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16] Your institution's EHS department is responsible for ensuring that all practices comply with federal, state, and local regulations.[9] Always consult and adhere to your specific institutional guidelines, as they are designed to meet these legal requirements.

By following this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs - Reactivo. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003, February 15).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from Vanderbilt University Medical Center website.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem. (n.d.).
  • Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Methyl Thiophene-3-carboxylate. (n.d.).
  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem. (n.d.).
  • SAFETY DATA SHEET - 2-Thiophenecarboxylic acid, 3-hydroxy-, methyl ester. (2025, September 14).
  • MATERIAL SAFETY DATA SHEET - 3-Amino-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. (n.d.).
  • SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. (2024, March 13).
  • Moyer, J. D., Oliver, J. T., & Handschumacher, R. E. (1981). Salvage of circulating pyrimidines by tissues of the mouse. Cancer Research, 41(8), 3010-3017.
  • SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate. (n.d.).
  • Witz, S., Heyer, A., & Stute, F. (2020). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology, 182(3), 1335-1351.
  • SAFETY DATA SHEET - METHYL THIOPHENE-2-CARBOXYLATE. (2026, January 17).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2020). Polymers, 12(10), 2341.
  • Methyl 3-(pyrimidin-2-yloxy)thiophene-2-carboxylate. (n.d.).
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022, February 20). Cancers, 14(4), 1059.
  • Wang, S., et al. (2012). Removal of Thiophene and Its Derivatives from Model Gasoline Using Polymer-Supported Metal Chlorides Ionic Liquid Moieties. Industrial & Engineering Chemistry Research, 51(5), 2444-2451.
  • Nucleotide salvage. (n.d.). In Wikipedia.
  • methyl 2-((pyridin-2-ylmethyl)amino)thiophene-3-carboxylate. (n.d.).
  • Methyl thenoate. (n.d.). In PubChem.
  • Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. (n.d.). Retrieved from U.S. Environmental Protection Agency website.
  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from U.S. Environmental Protection Agency website.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). Retrieved from U.S. Environmental Protection Agency website.
  • Hazardous Waste Characteristics. (2025, September 8). Retrieved from U.S. Environmental Protection Agency website.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978, December 18). Retrieved from U.S. Environmental Protection Agency website.

Sources

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